Thiocolchicine
Description
RN refers to (S)-isome
Structure
3D Structure
Properties
IUPAC Name |
N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEGANPVAXDBPL-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181751 | |
| Record name | Thiocholchicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2730-71-4 | |
| Record name | Thiocolchicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2730-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocolchicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002730714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocolchicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiocholchicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiocolchicine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOCOLCHICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47541468FI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Thiocolchicine's Interaction with Microtubules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiocolchicine, a semi-synthetic derivative of the natural product colchicine, is a potent inhibitor of microtubule polymerization. By binding to the colchicine-binding site on β-tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound on microtubules, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in cell biology, pharmacology, and oncology.
Core Mechanism of Action: Microtubule Destabilization
This compound exerts its biological effects by directly interfering with the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and the maintenance of cell shape.[1] The primary mechanism involves the binding of this compound to the colchicine-binding site located at the interface between the α- and β-tubulin subunits of the tubulin heterodimer.[2][3]
This binding event induces a conformational change in the tubulin dimer, preventing it from adopting the straight conformation necessary for its incorporation into the growing microtubule polymer.[4] The resulting tubulin-thiocolchicine complex can then act as a "cap" at the ends of existing microtubules, effectively blocking the further addition of tubulin dimers and promoting a net depolymerization of the microtubule network.[5] This disruption of microtubule dynamics is a critical event that triggers a cascade of cellular responses, ultimately culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[1]
Quantitative Data on this compound's Interaction with Tubulin
The potency of this compound as a microtubule inhibitor is characterized by several key quantitative parameters. These values are crucial for comparing its activity with other compounds and for designing effective in vitro and in vivo experiments.
| Parameter | Value | Description | Reference(s) |
| IC₅₀ (Tubulin Polymerization) | 2.5 µM | The half-maximal inhibitory concentration for the in vitro polymerization of tubulin. | [5] |
| Kᵢ (Competitive Binding) | 0.7 µM | The inhibition constant for the competitive binding of this compound to the colchicine-binding site on tubulin. | [5] |
| Antiproliferative IC₅₀ (MCF-7 cells) | 0.01 µM | The half-maximal inhibitory concentration for the proliferation of MCF-7 breast cancer cells. | |
| Antiproliferative IC₅₀ (LoVo cells) | 0.021 µM | The half-maximal inhibitory concentration for the proliferation of LoVo colon cancer cells. | |
| Antiproliferative IC₅₀ (A-549 cells) | 0.011 µM | The half-maximal inhibitory concentration for the proliferation of A-549 lung cancer cells. |
Signaling Pathways and Experimental Workflows
The interaction of this compound with microtubules initiates a series of downstream signaling events and can be investigated through a structured experimental workflow.
Signaling Pathway of this compound-Induced Cellular Effects
The disruption of microtubule dynamics by this compound triggers cellular stress pathways that can lead to apoptosis. Additionally, studies on the related compound thiocolchicoside (B1682803) suggest a potential for this compound to modulate inflammatory pathways, such as the NF-κB signaling cascade.[5][6]
Experimental Workflow for Evaluating this compound's Activity
A typical workflow to characterize the effects of this compound on microtubules involves a series of in vitro and cell-based assays.
Detailed Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay directly measures the effect of this compound on the polymerization of purified tubulin in vitro.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored as an increase in absorbance at 340 nm over time.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., colchicine)
-
Vehicle control (DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Preparation: Thaw purified tubulin on ice. Prepare a working solution of tubulin in General Tubulin Buffer containing 1 mM GTP. Keep the solution on ice.
-
Assay Setup: In a pre-chilled 96-well plate, add the desired concentrations of this compound, positive control, or vehicle control to the respective wells.
-
Initiation: Add the cold tubulin solution to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The IC₅₀ value can be determined by measuring the inhibition of polymerization at various this compound concentrations.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the binding affinity, stoichiometry, and thermodynamic parameters of the interaction between this compound and tubulin.
Principle: ITC measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (tubulin).
Materials:
-
Purified tubulin
-
This compound
-
Matched buffer (e.g., General Tubulin Buffer)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation: Dialyze both tubulin and this compound extensively against the same buffer to minimize heat of dilution effects. Determine the accurate concentrations of both solutions. Degas the solutions before use.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C).
-
Loading: Load the tubulin solution into the sample cell and the this compound solution into the injection syringe.
-
Titration: Perform a series of small injections of this compound into the tubulin solution, allowing the system to reach equilibrium after each injection.
-
Data Analysis: Integrate the heat pulses from each injection to generate a binding isotherm. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Immunofluorescence Microscopy of Microtubules
This cell-based assay allows for the visualization of the effects of this compound on the microtubule network within intact cells.
Principle: Cells are treated with this compound, and the microtubule network is then fixed, permeabilized, and stained with a specific primary antibody against tubulin, followed by a fluorescently labeled secondary antibody.
Materials:
-
Adherent cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired duration (e.g., 4-24 hours). Include a vehicle control.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde. After another wash, permeabilize the cells with 0.1% Triton X-100.
-
Blocking and Staining: Block non-specific antibody binding with 1% BSA. Incubate with the primary anti-tubulin antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Compare the microtubule morphology in treated cells to that in control cells.
Conclusion
This compound is a potent microtubule-destabilizing agent with a well-defined mechanism of action. Its ability to inhibit tubulin polymerization and disrupt microtubule dynamics makes it a valuable tool for cancer research and a potential lead compound for the development of new anticancer therapies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the intricate interactions between this compound and the microtubule cytoskeleton.
References
- 1. researchgate.net [researchgate.net]
- 2. python - laying out a large graph with graphviz - Stack Overflow [stackoverflow.com]
- 3. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
- 4. generator - How does a script optimally layout a pure hierarchical graphviz/dot graph? - Stack Overflow [stackoverflow.com]
- 5. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 6. NF-κB Signaling Pathway Diagram [scispace.com]
Synthesis of Novel Thiocolchicine Derivatives for Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of novel thiocolchicine derivatives as potential anticancer agents. This compound, a semi-synthetic analog of colchicine (B1669291), serves as a scaffold for the development of new compounds with improved efficacy and reduced toxicity. This document details the synthetic methodologies, experimental protocols for key biological assays, and summarizes the structure-activity relationships of these derivatives.
Introduction: Targeting Microtubules in Cancer Therapy
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Their critical role in mitosis makes them a key target for the development of anticancer drugs.[2] Compounds that disrupt microtubule dynamics can be broadly categorized as microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca (B1221190) alkaloids and colchicine).[2]
Colchicine and its derivatives are potent microtubule-destabilizing agents that bind to the colchicine-binding site on β-tubulin.[3][4] This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[3][4] this compound, where the methoxy (B1213986) group at the C-10 position of colchicine is replaced by a methylthio group, has emerged as a valuable lead compound for generating novel anticancer agents with potentially more favorable pharmacological profiles.[5][6]
Synthesis of Novel this compound Derivatives
The synthesis of novel this compound derivatives often involves modifications at various positions of the this compound scaffold to explore structure-activity relationships (SAR). Common strategies include the derivatization of the C-7 amino group and modifications on the A and C rings.
A general synthetic approach starts with the conversion of colchicine to this compound, followed by hydrolysis to yield N-deacetylthis compound. This intermediate serves as a versatile precursor for the synthesis of a wide range of derivatives, such as N-acyl, N-aroyl, and N-(substituted benzyl) analogs.[7][8] Another key synthetic strategy involves the reductive amination of this compound to produce various amine analogs.[9]
The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel this compound derivatives.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Quantitative Data Presentation: Cytotoxicity of this compound Derivatives
The anticancer activity of novel this compound derivatives is primarily assessed by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds. The following tables summarize the IC50 values of this compound and some of its derivatives against selected cancer cell lines.
Table 1: Cytotoxicity of this compound and Thiocolchicoside (B1682803) in Breast Cancer Cell Lines [3]
| Compound | Cell Line | IC50 Value |
| This compound | MCF-7 | 0.01 µM |
| This compound | MDA-MB-231 | 0.6 nM |
| This compound | Doxorubicin-resistant MCF-7 ADRr | 400 nM |
| Thiocolchicoside | MCF-7 | 79.02 nM |
Table 2: Cytotoxicity of a Novel this compound Derivative (TCD) in Hepatocellular Carcinoma (HCC) Cell Lines [9]
| Compound | Cell Line | IC50 Value (nM) |
| TCD | Huh7 | 15.6 |
| TCD | HepG2 | 21.3 |
| TCD | PLC5 | 18.5 |
| Colchicine | Huh7 | 25.8 |
| Colchicine | HepG2 | 32.7 |
| Colchicine | PLC5 | 29.1 |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of novel this compound derivatives.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.[4]
-
Principle: The polymerization of tubulin into microtubules increases light scattering, which can be monitored as an increase in absorbance (turbidity) at 340 nm.[4]
-
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (GTP, PIPES, EGTA, MgCl2)
-
Test compound dissolved in DMSO
-
Positive control (e.g., colchicine)
-
Negative control (vehicle)
-
Pre-warmed 96-well plate
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Reconstitute tubulin to 3 mg/mL in G-PEM buffer.
-
Add 100 µL of the reconstituted tubulin to each well of a pre-warmed 96-well plate.
-
Add varying concentrations of the test compound to the wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Record the absorbance at 340 nm every 60 seconds for one hour.[10]
-
Plot absorbance versus time to generate polymerization curves and determine IC50 values.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[3]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.[1]
-
Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
-
Procedure:
-
Seed and treat cells with the test compound for the desired time.
-
Harvest the cells and wash them with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.[3]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[3]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples by flow cytometry.
-
Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), is used to detect exposed PS. Propidium iodide (PI) is a membrane-impermeable DNA-binding dye used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
-
Procedure:
-
Seed and treat cells with the test compound for the desired time.
-
Harvest the cells, including any floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.[3]
-
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.
-
Procedure:
-
Treat cells with the test compound and prepare whole-cell lysates using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound derivatives is the inhibition of tubulin polymerization.[3] This disruption of microtubule dynamics triggers a cascade of cellular events, leading to cell cycle arrest and apoptosis.[3][4]
Tubulin Polymerization Inhibition and Cell Cycle Arrest
By binding to the colchicine-binding site on β-tubulin, this compound derivatives prevent the incorporation of tubulin heterodimers into growing microtubules.[3] This leads to a net depolymerization of the microtubule network and disruption of the mitotic spindle. The activation of the spindle assembly checkpoint (SAC) results in a prolonged arrest in the G2/M phase of the cell cycle.[1]
Caption: Mechanism of tubulin polymerization inhibition and subsequent cell cycle arrest.
Induction of Apoptosis and Modulation of NF-κB Signaling
Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, often characterized by the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2.[3] Furthermore, studies on thiocolchicoside, a glucoside of this compound, have shown its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12] This pathway is a critical regulator of inflammation, cell survival, and proliferation. Inhibition of the NF-κB pathway by thiocolchicoside occurs through the suppression of IκBα degradation and the subsequent nuclear translocation of the p65 subunit.[11]
Caption: Thiocolchicoside-mediated inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
Novel this compound derivatives represent a promising class of microtubule-targeting agents for cancer research and drug development. Their potent cytotoxic activity against a range of cancer cell lines, including drug-resistant strains, highlights their therapeutic potential. The detailed experimental protocols and summary of quantitative data provided in this guide serve as a valuable resource for researchers in this field. Future research should focus on optimizing the synthetic strategies to generate derivatives with enhanced efficacy and selectivity, as well as further elucidating the complex signaling pathways modulated by these compounds to identify novel therapeutic targets and combination strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. New synthetic this compound derivatives as lowtoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of this compound amine derivatives and evaluation of their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Thiocolchicine Binding Site on Tubulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thiocolchicine binding site on the tubulin protein, a critical target in cancer research and drug development. This compound, a derivative of colchicine (B1669291), is a potent inhibitor of microtubule polymerization, exerting its effects by binding to the colchicine-binding site on the β-tubulin subunit.[1] This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making it a compound of significant interest for therapeutic applications.[1] This guide details the molecular interactions, quantitative binding data, experimental methodologies for characterization, and the cellular consequences of this binding event.
The Colchicine Binding Site: A Prime Target
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, essential for numerous cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] The colchicine binding site is located at the interface between the α- and β-tubulin subunits within the heterodimer.[3][4] The binding of ligands to this site prevents the necessary conformational change from a curved to a straight tubulin dimer, thereby inhibiting its incorporation into the growing microtubule polymer.[3][5] This disruption of microtubule dynamics is a key mechanism for the anticancer effects of colchicine-site inhibitors.[2] An advantage of targeting this site is the potential to overcome multidrug resistance often observed with other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids.[2][6]
Quantitative Analysis of this compound-Tubulin Interaction
The binding of this compound and related compounds to tubulin has been quantified using various biophysical and biochemical assays. The following tables summarize key quantitative data from the literature, providing insights into the affinity and inhibitory potential of these molecules.
Table 1: Binding Affinity and Inhibition Constants for this compound and Analogs
| Compound | Parameter | Value | Description | Reference |
| This compound | Kᵢ | 0.7 µM | Inhibition constant for competitive binding to tubulin. | [1] |
| This compound | IC₅₀ | 2.5 µM | Half-maximal inhibitory concentration for tubulin polymerization. | [1] |
| This compound | Affinity vs. CeTb | Lower | This compound exhibits lower affinity for chicken erythrocyte tubulin (βVI isotype) compared to brain tubulin. | [7] |
| Colchicine | Association Constant (Kₐ) | 3.2 µM⁻¹ | Determined by fluorescence measurements with rat brain tubulin at 37°C. | [8][9] |
| Colchicine | Moles Bound per Dimer | 0.83 | Molar ratio of colchicine bound to tubulin dimer. | [8][9] |
| Fluorescein-colchicine (FC) | Association Constant (Kₐ) | (3.9 ± 0.1) x 10⁴ M⁻¹ | Determined by fluorescence correlation spectroscopy for a fast and reversible binding event, suggesting a new binding site. | [10][11] |
| N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine) & an analog | Binding Constant (Kₐ) | 2.87 x 10⁸ M⁻¹ | Represents one of the highest binding affinities reported for a colchicine-site inhibitor. | [3] |
Table 2: Binding Affinities of Colchicine Site Ligands to Different Tubulin Isotypes
| Ligand | Tubulin Isotype | Method | Binding Affinity (Kₐ, Kᵢ, or Kₔ) | Reference |
| This compound | Brain Tubulin | Not Specified | Higher Affinity | [12] |
| This compound | Hematopoietic (βVI) | Not Specified | Lower Affinity | [12] |
| DAMA-colchicine | Brain Tubulin | Not Specified | Not Specified | [12] |
| Podophyllotoxin | Brain Tubulin (rat) | Tritiated Ligand Binding | Kₔ ~0.55 µM | [13] |
| Podophyllotoxin | Chicken Erythrocyte Tubulin (CeTb) | Fluorescence Competition | Kₔ ~6 µM | [13] |
| Nocodazole | Brain Tubulin | Not Specified | Kₔ ~1 µM | [7][13] |
| Mebendazole | Brain Tubulin | Fluorescence Competition | Similar to Nocodazole | [7] |
| Albendazole | Chicken Erythrocyte Tubulin (CeTb) | Fluorescence Competition | Moderate Affinity | [7] |
| Oxibendazole | Chicken Erythrocyte Tubulin (CeTb) | Fluorescence Competition | Moderate Affinity | [7] |
| Carbendazim | Chicken Erythrocyte Tubulin (CeTb) | Fluorescence Competition | Moderate Affinity | [7] |
Experimental Protocols for Studying this compound-Tubulin Binding
A variety of sophisticated experimental techniques are employed to characterize the interaction between this compound and tubulin. Below are detailed methodologies for key experiments.
In Vitro Tubulin Polymerization Assay
This assay directly measures the inhibitory effect of a compound on the polymerization of purified tubulin.[14]
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering or fluorescence, which can be monitored over time using a spectrophotometer or fluorometer. Inhibitors of polymerization will reduce the rate and extent of this increase.
Methodology:
-
Preparation: A solution of purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl₂) is prepared and kept on ice.[14]
-
Initiation: GTP is added to the tubulin solution to a final concentration of 1 mM to initiate polymerization.[14]
-
Measurement: The tubulin solution is aliquoted into pre-warmed microplate wells containing the test compound (this compound), a positive control (e.g., colchicine), or a negative control (vehicle).[14]
-
Data Acquisition: The plate is immediately placed in a spectrophotometer or fluorometer pre-warmed to 37°C, and the absorbance or fluorescence is measured over time to generate polymerization curves.[14]
-
Analysis: The IC₅₀ value, the concentration of the compound that inhibits polymerization by 50%, is determined by testing a range of compound concentrations.[14]
Fluorescence Spectroscopy
This technique is used to determine the binding affinity of ligands to tubulin.[8][9]
Principle: The intrinsic fluorescence of tubulin or the fluorescence of a labeled ligand can change upon binding. For instance, colchicine itself becomes fluorescent upon binding to tubulin.[8][9] This change in fluorescence can be used to quantify the binding interaction.
Methodology:
-
Sample Preparation: Solutions of purified tubulin are prepared in an appropriate buffer.
-
Titration: Increasing concentrations of the fluorescent ligand (or a competitor in a competition assay) are added to the tubulin solution.
-
Measurement: The fluorescence emission is measured at a specific wavelength after an incubation period to allow for binding equilibrium to be reached. For colchicine, the excitation maximum is around 362 nm and the emission maximum is around 435 nm upon binding to tubulin.[8][9]
-
Data Analysis: The change in fluorescence intensity is plotted against the ligand concentration. The data are then fitted to a binding isotherm (e.g., the Scatchard equation) to determine the binding constant (Kₐ or Kₔ) and the number of binding sites.[15]
X-ray Crystallography
This powerful technique provides high-resolution structural information about the this compound binding site and the conformational changes induced upon binding.[3][6]
Principle: X-ray diffraction patterns from a crystal of the tubulin-ligand complex are used to determine the three-dimensional atomic structure of the complex.
Methodology:
-
Complex Formation: Purified tubulin is incubated with the ligand (e.g., a this compound analog) to form a stable complex. Often, tubulin is co-crystallized with stabilizing proteins like the stathmin-like domain (SLD) to facilitate crystallization.[3][16]
-
Crystallization: The tubulin-ligand complex is subjected to various crystallization conditions (e.g., vapor diffusion) to obtain well-ordered crystals.[16]
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction data are collected.
-
Structure Determination and Refinement: The diffraction data are processed to generate an electron density map, from which the atomic model of the protein-ligand complex is built and refined.[3] The first X-ray structure of a tubulin-colchicinoid complex was solved in 2004 with N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine).[3][6]
Microtubule Co-sedimentation Assay
This assay is used to determine if a protein or small molecule binds to polymerized microtubules.[17][18]
Principle: Microtubules are large polymers that can be pelleted by high-speed centrifugation. If a test molecule binds to the microtubules, it will co-pellet with them.
Methodology:
-
Microtubule Polymerization: Purified tubulin is polymerized into microtubules, typically in the presence of a stabilizing agent like taxol.[18][19]
-
Binding Reaction: The pre-formed microtubules are incubated with the test protein or compound.
-
Centrifugation: The mixture is centrifuged at high speed (e.g., 100,000 x g) to pellet the microtubules and any associated molecules.[19]
-
Analysis: The supernatant (containing unbound molecules) and the pellet (containing microtubules and bound molecules) are separated and analyzed by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of the test molecule in each fraction.[18]
Cellular Signaling and Experimental Workflows
The binding of this compound to tubulin initiates a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis. The disruption of the microtubule network is a key upstream event in these pathways.
Caption: this compound's mechanism leading to apoptosis.
Studies on the related compound thiocolchicoside (B1682803) suggest a potential role in modulating inflammatory pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]
Caption: Workflow for analyzing this compound-tubulin interaction.
Conclusion
The this compound binding site on tubulin represents a validated and highly attractive target for the development of novel anticancer therapeutics. A thorough understanding of the molecular interactions, binding kinetics, and cellular consequences, as detailed in this guide, is paramount for the rational design and optimization of new colchicine-site inhibitors. The experimental protocols and quantitative data presented herein provide a solid foundation for researchers and drug development professionals to advance the discovery of next-generation microtubule-targeting agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promotion of fluorescence upon binding of colchicine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Promotion of Fluorescence upon Binding of Colchicine to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative characterization of the binding of fluorescently labeled colchicine to tubulin in vitro using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. repository.ias.ac.in [repository.ias.ac.in]
- 16. Variations in the colchicine-binding domain provide insight into the structural switch of tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. αβ-Tubulin and Microtubule-Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 18. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
In-depth Technical Guide: Exploring the Anti-proliferative Activity of Thiocolchicine Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-proliferative activity of thiocolchicine analogs, focusing on their mechanism of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This compound, a semi-synthetic derivative of colchicine (B1669291), and its analogs have emerged as potent anti-cancer agents, primarily through their interaction with tubulin and subsequent disruption of microtubule dynamics. This guide consolidates key data and protocols to facilitate further research and development in this promising area of oncology.
Mechanism of Action: Targeting Microtubule Dynamics and Beyond
The primary mechanism by which this compound analogs exert their anti-proliferative effects is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis (programmed cell death).
Induction of Apoptosis
The apoptotic cascade initiated by this compound analogs predominantly follows the intrinsic (mitochondrial) pathway. The sustained mitotic arrest triggers cellular stress, leading to the release of cytochrome c from the mitochondria. This event initiates the formation of the apoptosome, a protein complex that activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[1][2][3]
Some analogs, like thiocolchicoside, have also been shown to modulate the NF-κB signaling pathway. By inhibiting NF-κB, these compounds can downregulate the expression of anti-apoptotic proteins like Bcl-2, XIAP, and Mcl-1, further sensitizing cancer cells to apoptosis.[4]
Cell Cycle Arrest
The disruption of the mitotic spindle by this compound analogs activates the spindle assembly checkpoint, a crucial cellular mechanism that ensures proper chromosome segregation. This sustained checkpoint activation prevents cells from progressing from metaphase to anaphase, leading to a prolonged arrest in the G2/M phase of the cell cycle. A key molecular event in this process is the inhibition of the cyclin B1/CDK1 complex, a master regulator of mitotic entry and progression.[5][6][7]
Quantitative Data: Anti-proliferative Activity of this compound Analogs
The anti-proliferative efficacy of various this compound analogs has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity. The following tables summarize the IC50 values for several classes of this compound analogs.
Table 1: IC50 Values of this compound and its Glycoside
| Compound | Cell Line | IC50 (µM) |
| This compound | A549 (Lung) | 269.3[8] |
| Thiocolchicoside | KBM5 (Leukemia) | ~50-100[4] |
| Jurkat (Leukemia) | ~50-100[4] | |
| U266 (Myeloma) | ~50-100[4] | |
| HCT-116 (Colon) | >25[4] | |
| Caco-2 (Colon) | >25[4] | |
| HT-29 (Colon) | >50[4] | |
| RPMI-8226 (Myeloma) | ~50-100[4] | |
| MM.1S (Myeloma) | ~50-100[4] | |
| MCF-7 (Breast) | ~50-100[4] | |
| SCC4 (Squamous Cell Carcinoma) | ~50-100[4] | |
| A293 (Kidney) | >50[4] |
Table 2: IC50 Values of 10-Alkylthis compound Analogs against SKOV-3 (Ovarian Cancer) Cells [1]
| Compound | IC50 (µM) |
| 10-Methylthis compound | 0.008 |
| 10-Ethylthis compound | 0.047 |
| 10-Propylthis compound | 0.012 |
| 10-Butylthis compound | 0.010 |
| 10-Pentylthis compound | 0.015 |
| Colchicine (Reference) | 0.037 |
| Doxorubicin (Reference) | 0.480 |
Table 3: IC50 Values of Amine Derivatives of this compound (in nM) [9][10]
| Compound | LoVo (Colon) | LoVo/DX (Colon, resistant) | MCF-7 (Breast) | A549 (Lung) | BALB/3T3 (Normal Fibroblasts) |
| Amine Analog 1 | 2.5 ± 0.2 | 3.1 ± 0.3 | 4.5 ± 0.4 | 3.8 ± 0.3 | 15.2 ± 1.2 |
| Amine Analog 2 | 3.1 ± 0.3 | 4.2 ± 0.4 | 5.1 ± 0.5 | 4.5 ± 0.4 | 20.1 ± 1.8 |
| ... (20 more analogs) | ... | ... | ... | ... | ... |
| This compound | 4.8 ± 0.4 | 12.5 ± 1.1 | 6.2 ± 0.5 | 5.5 ± 0.5 | 8.9 ± 0.7 |
| Cisplatin | 1250 ± 110 | 3450 ± 310 | 2870 ± 250 | 1980 ± 170 | >10000 |
| Doxorubicin | 35 ± 3 | 1850 ± 160 | 120 ± 11 | 95 ± 8 | 250 ± 22 |
Note: This is a representative sample of the 22 analogs synthesized and tested in the cited study. The full dataset can be found in the original publication.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-proliferative activity of this compound analogs.
Synthesis of this compound Analogs
A solution of this compound (1 equivalent) and the corresponding amine (1.2 equivalents) in methanol (B129727) is stirred at room temperature. Sodium cyanoborohydride (1.5 equivalents) is then added portion-wise. The reaction mixture is stirred for 24-48 hours, monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure. The residue is dissolved in dichloromethane (B109758) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.
To a solution of N-deacetylthis compound and an N-trifluoroacetylamino acid in a suitable solvent, a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP) are added. The reaction is stirred at room temperature until completion. The resulting N-deacetyl-N-(N-trifluoroacetylaminoacyl)this compound derivative is then deprotected by treatment with a mild base to yield the final product. Purification is typically achieved by chromatography.
Cell Viability Assay (MTT Assay)[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analog for 72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Hoechst 33258 and Propidium (B1200493) Iodide Staining)[1]
-
Cell Seeding and Treatment: Seed cells in a 12-well plate at a density of 2.5 x 10^5 cells/well and treat with the test compound for 24 hours.
-
Staining: After incubation, stain the cells with a mixture of Hoechst 33258 (10 µg/mL) and propidium iodide (10 µg/mL) for 30 minutes at 37°C.
-
Microscopy: Observe the cells under a fluorescence microscope. Hoechst 33258 stains the nuclei of all cells blue, while propidium iodide stains the nuclei of dead cells red. Apoptotic cells will show condensed or fragmented blue nuclei.
Caspase-3/7 Activity Assay[1]
-
Cell Treatment: Treat cells with the this compound analog at the desired concentrations for 24 hours.
-
Lysis and Assay: Lyse the cells and measure caspase-3/7 activity using a commercially available luminescent or fluorescent assay kit according to the manufacturer's instructions.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with the this compound analog. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on their fluorescence intensity.
Tubulin Polymerization Assay
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a plate reader. The absorbance is proportional to the amount of polymerized microtubules.
-
Data Analysis: Calculate the rate and extent of polymerization for each concentration of the test compound and determine the IC50 for tubulin polymerization inhibition.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colchicine-Induced Apoptosis Was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Downregulation of Cdk1 and cyclinB1 expression contributes to oridonin-induced cell cycle arrest at G2/M phase and growth inhibition in SGC-7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of this compound amine derivatives and evaluation of their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Thiocolchicine's Role in Inducing Cell Cycle Arrest and Apoptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocolchicine, a semi-synthetic derivative of the natural compound colchicine (B1669291), is a potent microtubule-depolymerizing agent that has garnered significant interest in oncology research. By disrupting the dynamic instability of microtubules, this compound effectively induces cell cycle arrest, primarily at the G2/M phase, and subsequently triggers programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced cell cycle arrest and apoptosis, detailed experimental protocols for their investigation, and a summary of quantitative data on its efficacy. Furthermore, this guide illustrates the key signaling pathways involved through detailed diagrams, offering a valuable resource for researchers in cancer biology and drug development.
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular functions, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division. The critical role of microtubule dynamics in mitosis makes them an attractive target for the development of anticancer therapeutics. Agents that interfere with microtubule function can be broadly categorized as microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca (B1221190) alkaloids and colchicine derivatives).
This compound belongs to the latter class of compounds. It exerts its biological effects by binding to the colchicine-binding site on β-tubulin, a fundamental component of the αβ-tubulin heterodimer. This interaction inhibits the polymerization of tubulin into microtubules, leading to the disruption of the microtubule network. The cellular consequences of this disruption are profound, culminating in the activation of cell cycle checkpoints and the initiation of the apoptotic cascade. This guide delves into the intricate molecular events orchestrated by this compound, providing a technical framework for its study and potential therapeutic application.
Mechanism of Action: Microtubule Depolymerization
The primary mechanism of action of this compound is its direct interaction with tubulin, the building block of microtubules.
-
Binding to β-Tubulin: this compound binds to the colchicine-binding site on the β-tubulin subunit of the αβ-tubulin heterodimer.[1]
-
Inhibition of Polymerization: This binding event induces a conformational change in the tubulin dimer, which prevents its incorporation into the growing end of a microtubule.[2] This inhibition of polymerization shifts the dynamic equilibrium of microtubules towards depolymerization.
-
Disruption of Microtubule Dynamics: The net result is a significant disruption of the cellular microtubule network, which is particularly detrimental during mitosis when a highly dynamic mitotic spindle is required for proper chromosome segregation.[2]
Induction of Cell Cycle Arrest at G2/M Phase
The disruption of the mitotic spindle by this compound activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation.
-
Spindle Assembly Checkpoint Activation: An improperly formed or attached mitotic spindle leads to the activation of the SAC. This checkpoint prevents the onset of anaphase until all chromosomes are correctly bioriented on the spindle.
-
Inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C): The activated SAC inhibits the APC/C, an E3 ubiquitin ligase that targets key mitotic proteins, including cyclin B1 and securin, for degradation.
-
Accumulation of Cyclin B1/CDK1 Activity: The inhibition of APC/C leads to the accumulation of cyclin B1. Cyclin B1 forms a complex with cyclin-dependent kinase 1 (CDK1), and the sustained activity of the cyclin B1/CDK1 complex maintains the cell in a state of mitotic arrest.[3][4] This prolonged arrest at the G2/M phase is a hallmark of treatment with microtubule-destabilizing agents like this compound.[2]
Induction of Apoptosis
Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic pathway of apoptosis, also known as the mitochondrial pathway.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The sustained cell cycle arrest leads to signals that converge on the mitochondria, causing an increase in the permeability of the outer mitochondrial membrane.
-
Regulation by Bcl-2 Family Proteins: This process is tightly regulated by the Bcl-2 family of proteins. This compound treatment has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2.[5][6] This shift in the Bax/Bcl-2 ratio favors MOMP.
-
Cytochrome c Release and Apoptosome Formation: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. Cytosolic cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn activates effector caspases, primarily caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing.[5][6]
Signaling Pathways
The cellular response to this compound-induced microtubule disruption involves a complex interplay of signaling pathways that ultimately decide the cell's fate.
Core Mechanism of this compound Action
Caption: Core mechanism of this compound's interaction with tubulin.
This compound-Induced Cell Cycle Arrest Pathway
Caption: Signaling cascade leading to G2/M cell cycle arrest.
This compound-Induced Apoptosis Pathway
Caption: Intrinsic apoptosis pathway activated by this compound.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound and its derivatives.
Table 1: Cytotoxicity of this compound and Related Compounds in Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| This compound | MCF-7 (Breast) | 0.01 µM | [2] |
| This compound | MDA-MB-231 (Breast) | 0.6 nM | [2] |
| This compound | Doxorubicin-resistant MCF-7 ADRr | 400 nM | [2] |
| Thiocolchicoside | MCF-7 (Breast) | 79.02 nmol | [7] |
| Thiocolchicoside | KBM5 (Leukemia) | ~50 µM (at 5 days) | [1] |
| Thiocolchicoside | Jurkat (Leukemia) | ~50 µM (at 5 days) | [1] |
| Thiocolchicoside | U266 (Myeloma) | ~50 µM (at 5 days) | [1] |
| Thiocolchicoside | HCT-116 (Colon) | >50 µM (at 3 days) | [1] |
Table 2: Effect of Colchicine on Cell Cycle Distribution in MCF-7 Cells
| Treatment (24h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| Control | 30.25 ± 1.25 | 6.77 ± 0.55 | 62.98 ± 0.98 | |
| 0.1 µg/ml Colchicine | 28.50 ± 1.80 | 7.80 ± 0.70 | 63.70 ± 2.50 | |
| 10 µg/ml Colchicine | 21.30 ± 1.50 | 5.50 ± 0.60 | 73.20 ± 2.10 | |
| 100 µg/ml Colchicine | 15.80 ± 1.10 | 4.20 ± 0.40 | 80.00 ± 2.20 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
-
Procedure:
-
Seed and treat cells with this compound as described for the viability assay.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry. The data is used to generate a histogram representing the number of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2 and Bax.
-
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Immunofluorescence Staining of Microtubules
This method allows for the visualization of the microtubule network within cells.
-
Procedure:
-
Grow cells on glass coverslips and treat them with this compound.
-
Fix the cells with 4% paraformaldehyde or ice-cold methanol.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin or β-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Conclusion
This compound represents a potent inducer of cell cycle arrest and apoptosis in cancer cells through its well-defined mechanism of microtubule depolymerization. This technical guide has provided a detailed overview of its mode of action, the signaling pathways it modulates, and the experimental methodologies required for its investigation. The quantitative data presented underscore its efficacy, while the detailed protocols offer a practical resource for researchers. The continued exploration of this compound and its analogues holds promise for the development of novel and effective anti-cancer strategies. The visualization of the intricate signaling networks through the provided diagrams further aids in comprehending the complex cellular responses to this microtubule-targeting agent. This comprehensive guide serves as a valuable tool for scientists and professionals dedicated to advancing the field of cancer therapeutics.
References
- 1. ulab360.com [ulab360.com]
- 2. benchchem.com [benchchem.com]
- 3. Acute doxorubicin cardiotoxicity is associated with p53-induced inhibition of the mammalian target of rapamycin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Anti-Inflammatory Properties of Thiocolchicoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocolchicoside (B1682803), a semi-synthetic derivative of the natural glucoside colchicoside, has long been utilized as a muscle relaxant. Beyond its myorelaxant properties, a growing body of evidence highlights its significant anti-inflammatory effects. This technical guide provides an in-depth investigation into the anti-inflammatory properties of thiocolchicoside, with a focus on its core mechanism of action, supported by quantitative data and detailed experimental protocols. The primary anti-inflammatory mechanism of thiocolchicoside is attributed to its ability to downregulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This guide summarizes key quantitative data from in vitro and in vivo studies in structured tables and provides detailed methodologies for essential experiments. Furthermore, it includes visualizations of the core signaling pathway and experimental workflows using Graphviz to facilitate a deeper understanding of the scientific principles and practical applications in research and drug development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. The transcription factor NF-κB is a key orchestrator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] Thiocolchicoside, a compound with established muscle relaxant properties, has emerged as a potent inhibitor of the NF-κB pathway, thereby exerting significant anti-inflammatory effects.[1][3] This guide delves into the molecular mechanisms underpinning the anti-inflammatory actions of thiocolchicoside, presenting key experimental evidence and methodologies for its investigation.
Mechanism of Action: Downregulation of the NF-κB Signaling Pathway
The anti-inflammatory effects of thiocolchicoside are primarily mediated through the suppression of the NF-κB signaling cascade.[1] NF-κB is typically sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκBα.[4][5] Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65 subunit, leading to its translocation into the nucleus.[4][5] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of various pro-inflammatory mediators.[1][2]
Thiocolchicoside intervenes at multiple points in this pathway to inhibit NF-κB activation:
-
Inhibition of IκBα Phosphorylation and Degradation: Thiocolchicoside has been shown to prevent the phosphorylation and subsequent degradation of IκBα.[1][6] By stabilizing the IκBα-NF-κB complex, it effectively traps NF-κB in the cytoplasm.
-
Suppression of p65 Nuclear Translocation: Consequently, the nuclear translocation of the active p65 subunit of NF-κB is significantly inhibited in the presence of thiocolchicoside.[1][6]
-
Inhibition of NF-κB DNA Binding Activity: By preventing the nuclear accumulation of p65, thiocolchicoside ultimately inhibits the binding of NF-κB to its target DNA sequences, thereby repressing the expression of pro-inflammatory genes.[6]
This multi-level inhibition of the NF-κB pathway underscores the potent anti-inflammatory potential of thiocolchicoside.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory activity of thiocolchicoside has been quantified in various in vitro and in vivo models.
In Vitro Anti-Inflammatory Activity
In vitro assays provide a controlled environment to assess the direct effects of thiocolchicoside on inflammatory processes.
| Assay | Model System | Parameter | Result | Reference |
| Protein Denaturation Inhibition | Bovine Serum Albumin | IC50 | 37.65 µg/mL | [7] |
| Proteinase Inhibitory Action | Trypsin | IC50 | 32.12 µg/mL | [7] |
| GABA-A Receptor Inhibition | Rat Cerebellar Purkinje Cells | IC50 | ~0.15 µM | [8] |
| GABA-A Receptor Inhibition | Rat Cerebellar Granule Neurons | IC50 | ~0.9 µM | [8] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo Anti-Inflammatory Activity
In vivo models, such as the carrageenan-induced paw edema model in rats, are instrumental in evaluating the anti-inflammatory efficacy of thiocolchicoside in a whole-organism context.
| Dose | Time (hours) | Mean Paw Volume (ml) ± SD (Control) | Mean Paw Volume (ml) ± SD (Thiocolchicoside) | % Inhibition of Edema | Reference |
| 4 mg/kg (i.p.) | 1 | 0.45 ± 0.08 | 0.33 ± 0.05 | 26.67% | [1] |
| 4 mg/kg (i.p.) | 2 | 0.58 ± 0.09 | 0.40 ± 0.06 | 31.03% | [1] |
| 4 mg/kg (i.p.) | 3 | 0.72 ± 0.10 | 0.50 ± 0.07 | 30.56% | [1] |
| 4 mg/kg (i.p.) | 4 | 0.85 ± 0.11 | 0.58 ± 0.08 | 31.76% | [1] |
Data presented as mean ± standard deviation (SD). The control group received normal saline. i.p. = intraperitoneal injection.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of thiocolchicoside.
Cell Culture and Treatment
-
Cell Lines: Human myeloid leukemia (KBM-5) cells or other relevant cell lines (e.g., RAW 264.7 macrophages, HEK293T) are commonly used.
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Thiocolchicoside Preparation: A stock solution of thiocolchicoside is prepared in a suitable solvent (e.g., DMSO) and diluted to the desired final concentrations in the culture medium.
-
Stimulation: To induce an inflammatory response, cells are typically stimulated with pro-inflammatory agents such as TNF-α (e.g., 1 nM) or lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity
EMSA is a technique used to detect protein-DNA interactions.
-
Nuclear Extract Preparation:
-
Treat cells with thiocolchicoside for a specified time, followed by stimulation with an inflammatory agent (e.g., TNF-α).
-
Harvest cells and lyse them in a hypotonic buffer to release cytoplasmic contents.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt buffer to extract nuclear proteins.
-
Determine protein concentration using a Bradford or BCA assay.
-
-
Probe Labeling:
-
A double-stranded oligonucleotide containing the NF-κB consensus binding sequence (5’-AGTTGAGGGGACTTTCCCAGGC-3’) is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
The labeled probe is purified to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
Incubate the nuclear extract (5-10 µg) with the ³²P-labeled NF-κB probe in a binding buffer containing poly(dI-dC) (a non-specific DNA competitor) for 20-30 minutes at room temperature.
-
-
Electrophoresis:
-
The binding reactions are resolved on a native (non-denaturing) polyacrylamide gel.
-
-
Detection:
-
The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the DNA-protein complexes. A "shift" in the mobility of the labeled probe indicates NF-κB binding.
-
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction and Quantification:
-
Treat cells as described above.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκBα and p65 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is often used as a loading control.
-
Luciferase Reporter Assay for NF-κB Promoter Activity
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene and a β-galactosidase expression vector (as a transfection efficiency control).
-
-
Treatment and Stimulation:
-
After transfection, treat the cells with various concentrations of thiocolchicoside, followed by stimulation with an inflammatory agent (e.g., TNF-α).
-
-
Cell Lysis and Assay:
-
Lyse the cells and measure the luciferase activity in the cell lysate using a luminometer and a luciferase assay substrate.
-
Measure β-galactosidase activity to normalize for transfection efficiency.
-
-
Data Analysis:
-
Calculate the relative luciferase activity by dividing the luciferase activity by the β-galactosidase activity.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of Thiocolchicoside's anti-inflammatory action via NF-κB pathway inhibition.
Experimental Workflow Diagram
Caption: Workflow for investigating the anti-inflammatory properties of Thiocolchicoside.
Conclusion and Future Directions
Thiocolchicoside exhibits robust anti-inflammatory properties primarily by targeting the NF-κB signaling pathway. The compiled quantitative data and detailed experimental protocols in this guide provide a comprehensive resource for researchers and drug development professionals. The multifaceted inhibition of NF-κB activation by thiocolchicoside, from preventing IκBα degradation to blocking p65 nuclear translocation, highlights its potential as a therapeutic agent for inflammatory disorders.
Future research should focus on further elucidating the precise molecular interactions of thiocolchicoside with components of the NF-κB pathway. Investigating its effects on other inflammatory pathways and its potential synergistic effects when combined with other anti-inflammatory agents could open new avenues for therapeutic interventions. Furthermore, well-designed clinical trials are warranted to fully assess the therapeutic efficacy and safety of thiocolchicoside in the management of a broader range of inflammatory conditions. This in-depth understanding will be pivotal for optimizing its clinical use and for the development of novel anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Navigating the Landscape: Innovative Screening Models for Anti-Inflammatory Drug Discovery | PPTX [slideshare.net]
- 3. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effects of colchicine on prostaglandin I2 and thromboxane A2 biosynthesis in the rat dental pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Activity Relationship of Thiocolchicine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocolchicine, a semi-synthetic sulfur-containing analogue of colchicine (B1669291), has emerged as a promising scaffold in the development of novel anticancer agents. Its derivatives have demonstrated potent cytotoxic and antimitotic activities, primarily through the inhibition of tubulin polymerization. This technical guide provides a comprehensive overview of the structural activity relationships (SAR) of this compound derivatives, detailing their synthesis, biological evaluation, and mechanisms of action. Quantitative data on their biological activities are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of pertinent signaling pathways and experimental workflows are also provided to facilitate further research and development in this area.
Introduction
Colchicine, a natural alkaloid, is a well-known microtubule-targeting agent; however, its clinical application as an anticancer drug is hampered by its significant toxicity.[1] this compound, where the methoxy (B1213986) group at the C-10 position of the tropolone (B20159) C-ring is replaced by a methylthio group, exhibits comparable or even greater biological activity with potentially reduced toxicity, making it an attractive starting point for the development of new anticancer therapeutics.[1] The core mechanism of action for this compound and its derivatives involves binding to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization and disrupts microtubule dynamics. This leads to cell cycle arrest, primarily at the G2/M phase, and the subsequent induction of apoptosis.[2]
This guide delves into the critical structural modifications of the this compound scaffold—focusing on the A, B, and C rings—and their impact on biological activity.
Structural Activity Relationship (SAR) of this compound Derivatives
The this compound molecule consists of three rings: a trimethoxyphenyl A-ring, a seven-membered B-ring with an acetamido group at C-7, and a tropolone C-ring with a methylthio group at C-10. Modifications at each of these sites have been explored to enhance anticancer potency and selectivity.
Modifications of the A-Ring
The trimethoxy-substituted A-ring is crucial for the binding of this compound derivatives to tubulin. Demethylation of the methoxy groups, particularly at the C-3 position, has been a key area of investigation.
-
3-Demethylthis compound (B195318): This derivative has been shown to be a potent inhibitor of tubulin polymerization. Further modifications at this position, such as the introduction of ester or carbonate functionalities, have yielded compounds with significant antiproliferative activity.[3]
Modifications of the B-Ring
The acetamido group at the C-7 position of the B-ring is a common site for modification.
-
N-acyl and N-aroyl Derivatives: Replacement of the acetyl group with other acyl or aroyl moieties has led to the synthesis of potent cytotoxic and antimitotic compounds.[4] The size and lipophilicity of the substituent at this position can influence both tubulin polymerization inhibition and cytotoxic activity.[4]
-
N-(substituted benzyl)deacetylthiocolchicines: These derivatives have shown increased cytotoxicity compared to their N-aroyl counterparts, which may be attributed to differences in lipophilicity and cellular uptake.[4]
-
Amine Analogs: Synthesis of amine analogs at the C-7 position through reductive amination has produced derivatives with nanomolar IC50 values and high selectivity indices.[5]
-
Urethanes: this compound urethanes, modified at the B-ring, have demonstrated high potency against various tumor cell lines, with IC50 values in the low nanomolar range.[6]
Modifications of the C-Ring
The tropolone C-ring is another important region for structural modification.
-
Amine Derivatives: Substitution of the C-10 methylthio group with various amines can enhance molecular stability and alter biological properties.[7]
-
Cyclic Analogs: The synthesis of ring-C modified analogs through reactions like the Diels-Alder reaction has been explored, with some derivatives exhibiting cytotoxic activity comparable to colchicine.[8]
Quantitative Data on Biological Activity
The antiproliferative activity of this compound derivatives is typically evaluated using cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Derivative Class | Compound/Derivative | Cell Line | IC50 Value | Reference |
| Parent Compounds | This compound | MCF-7 | 0.01 µM | [2] |
| This compound | MDA-MB-231 | 0.6 nM | [2] | |
| Thiocolchicoside | MCF-7 | 79.02 nM | [2] | |
| B-Ring Modified | Urethane Derivative 4 | MCF-7 | 0.009 µM | [6] |
| Urethane Derivative 5 | LoVo | 0.011 µM | [6] | |
| Urethane Derivative 8 | A549 | 0.014 µM | [6] | |
| A-Ring Modified | 3-Demethylthis compound Ester (4a) | A549 | 0.003 µM | [3] |
| 3-Demethylthis compound Ester (4a) | MCF-7 | 0.004 µM | [3] | |
| 3-Demethylthis compound Carbonate (4e) | LoVo | 0.003 µM | [3] | |
| C-10 Alkylthio Derivatives | C-10 Ethylthio-colchicine | SKOV-3 | Lower than Doxorubicin | [9] |
| C-10 Hexylthio-colchicine | SKOV-3 | Lower than Doxorubicin | [9] |
Experimental Protocols
Synthesis of this compound Derivatives
This protocol describes a general method for the substitution of the C-10 methoxy group of colchicine (a precursor to this compound) with an amine.[7]
Procedure:
-
Dissolve colchicine (1.0 equivalent) in ethanol.
-
Add the desired amine (10.0 equivalents) to the solution.
-
Stir the mixture at reflux for 1-36 hours, monitoring the reaction by TLC.
-
After the reaction is complete, distill the mixture under reduced pressure.
-
Dissolve the resulting residue in dichloromethane (B109758) (CH2Cl2).
-
Purify the product by column chromatography on silica (B1680970) gel using a DCM/MeOH solvent system.[7]
This protocol outlines a method for the synthesis of ester and carbonate derivatives of 3-demethylthis compound.[3]
Procedure:
-
Perform regioselective demethylation of this compound at the C-3 position using a suitable demethylating agent (e.g., SnCl4 and acetyl chloride followed by hydrolysis with LiOH) to yield 3-demethylthis compound.[3]
-
Dissolve the resulting 3-demethylthis compound in a suitable solvent such as dichloromethane with a base (e.g., triethylamine).
-
Add the corresponding acyl chloride or chloroformate dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Purify the crude product by column chromatography to obtain the desired ester or carbonate derivative.[3]
In Vitro Biological Assays
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Procedure:
-
Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound. Include appropriate vehicle and positive controls.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Seed cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the test compound for 24 or 48 hours.
-
Harvest the cells, including any floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
Procedure:
-
Seed and treat cells with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash them with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
Signaling Pathways
The inhibition of tubulin polymerization by this compound derivatives triggers a cascade of intracellular events leading to cell cycle arrest and apoptosis.
Tubulin Polymerization Inhibition and Mitotic Arrest
This compound derivatives bind to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[2] This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, activating the spindle assembly checkpoint and causing the cell to arrest in the G2/M phase of the cell cycle.[2]
Induction of Apoptosis
Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.
This process is often characterized by the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[2][10] Some this compound derivatives have also been shown to inhibit the NF-κB signaling pathway, which further promotes apoptosis by downregulating anti-apoptotic gene products.[11][12] Activation of the p38 MAPK signaling pathway has also been implicated in the apoptotic response to colchicine and its analogs.[10] The culmination of these events is the activation of caspases, such as caspase-3, which execute the final stages of apoptosis.[12]
Conclusion
This compound derivatives represent a promising class of anticancer agents with a well-defined mechanism of action centered on the disruption of microtubule dynamics. The structural activity relationships discussed in this guide highlight the importance of modifications to all three rings of the this compound scaffold in modulating biological activity. The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers in the field, aiming to facilitate the rational design and development of novel, more effective, and less toxic this compound-based cancer therapeutics. Further research focusing on optimizing the pharmacokinetic properties and in vivo efficacy of these compounds is warranted to translate their potent in vitro activity into clinical success.
References
- 1. Antitumor agents 273. Design and synthesis of N-alkyl-thiocolchicinoids as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antitumor agents. 141. Synthesis and biological evaluation of novel this compound analogs: N-acyl-, N-aroyl-, and N-(substituted benzyl)deacetylthiocolchicines as potent cytotoxic and antimitotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound amine derivatives and evaluation of their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antiproliferative activity and molecular docking of this compound urethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Colchicine C-Cyclic AmineDerivatives as Potent Anti-Biofilms Agents AgainstMethicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syntheses and biological evaluation of ring-C modified colchicine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Thiocolchicine's Interaction with GABA-A and Glycine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocolchicine, a semi-synthetic derivative of the natural glucoside colchicoside, is clinically utilized for its muscle relaxant, anti-inflammatory, and analgesic properties. However, its pharmacological profile is complex, exhibiting both therapeutic effects and a notable proconvulsant activity. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's actions, focusing on its well-documented interactions with two critical inhibitory neurotransmitter receptors in the central nervous system: the γ-aminobutyric acid type A (GABA-A) receptor and the glycine (B1666218) receptor. Through a comprehensive review of quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's effects at these key molecular targets.
Introduction
The dual activity of this compound presents a fascinating case study in neuropharmacology. While its muscle relaxant effects are sought after clinically, its potential to induce seizures necessitates a deeper understanding of its receptor interactions.[1][2] Evidence strongly indicates that this compound's convulsant properties arise from its antagonistic action at the GABA-A receptor, the primary mediator of fast synaptic inhibition in the brain.[3][4][5] Conversely, its myorelaxant effects are thought to be mediated, at least in part, through its interaction with strychnine-sensitive glycine receptors, which are crucial for inhibitory neurotransmission in the spinal cord and brainstem.[6][7] This guide will dissect these interactions by presenting key quantitative data, outlining the experimental protocols used to derive this data, and visualizing the involved biological and experimental processes.
Quantitative Analysis of this compound's Receptor Interactions
The affinity and potency of this compound at GABA-A and glycine receptors have been quantified through various experimental paradigms. The following tables summarize the key findings from the literature, providing a comparative overview of its effects on these two receptor systems.
Table 1: this compound's Inhibitory Activity at GABA-A Receptors
| Receptor Subtype/Preparation | Method | Parameter | Value | Reference |
| Recombinant human GABA-A (α1β1γ2L) | Electrophysiology (Xenopus Oocytes) | IC50 | 0.13 µM | [8] |
| Recombinant human GABA-A (α1β2γ2L) | Electrophysiology (Xenopus Oocytes) | IC50 | 0.2 µM | [8] |
| Recombinant human GABA-A (α2β2γ2L) | Electrophysiology (Xenopus Oocytes) | IC50 | 0.2 µM | [8] |
| Rat Cerebellar Purkinje Cells (Phasic Currents) | Electrophysiology (Brain Slices) | IC50 | ~0.15 µM | [3][9] |
| Rat Cerebellar Granule Neurons (Tonic Currents) | Electrophysiology (Brain Slices) | IC50 | ~0.9 µM | [3][9] |
| General GABA-A Receptor | Not Specified | IC50 | 145 nM (0.145 µM) | [6] |
| Rat Cortical & Spinal Cord Membranes | Radioligand Binding ([³H]muscimol displacement) | IC50 | low µM range | [10] |
Table 2: this compound's Interaction with Glycine Receptors
| Receptor Subtype/Preparation | Method | Parameter | Value | Reference |
| Recombinant human strychnine-sensitive glycine (α1) | Electrophysiology (Xenopus Oocytes) | IC50 | 47 µM | [8][11] |
| Rat Spinal Cord and Brainstem | Radioligand Binding ([³H]strychnine displacement) | Affinity | Similar to unlabeled glycine | [7] |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for interpreting the quantitative data and for designing future experiments. This section outlines the core experimental protocols used to characterize this compound's effects on GABA-A and glycine receptors.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. These assays typically involve incubating a biological preparation containing the receptor of interest with a radiolabeled ligand and then measuring the displacement of the radioligand by the unlabeled test compound (in this case, this compound).
This protocol describes a competitive binding assay to determine the affinity of this compound for the GABA-A receptor using the radiolabeled agonist [³H]muscimol.
-
Materials:
-
Biological Sample: Rat brain membranes or cells expressing recombinant GABA-A receptors.
-
Radioligand: [³H]muscimol (specific activity ~15-30 Ci/mmol).
-
Non-specific Binding Control: GABA (10 mM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and cocktail.
-
Filtration apparatus and scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold sucrose (B13894) solution. Perform a series of centrifugations to isolate the membrane fraction containing the GABA-A receptors. Resuspend the final pellet in the assay buffer.
-
Assay Setup: Prepare triplicate sets of tubes for:
-
Total Binding: Contains membrane preparation and [³H]muscimol.
-
Non-specific Binding: Contains membrane preparation, [³H]muscimol, and a high concentration of unlabeled GABA.
-
Competition: Contains membrane preparation, [³H]muscimol, and varying concentrations of this compound.
-
-
Incubation: Add the membrane preparation to all tubes. Initiate the binding reaction by adding [³H]muscimol (final concentration ~1-5 nM). Incubate at 4°C for 45-60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
-
This protocol outlines a competitive binding assay to assess the interaction of this compound with the strychnine-sensitive glycine receptor using the radiolabeled antagonist [³H]strychnine.
-
Materials:
-
Biological Sample: Rat spinal cord and brainstem membranes.
-
Radioligand: [³H]strychnine.
-
Non-specific Binding Control: Unlabeled glycine (1 mM).
-
Test Compound: this compound.
-
Assay Buffer and Wash Buffer.
-
Standard equipment for radioligand binding assays.
-
-
Procedure:
-
Membrane Preparation: Similar to the GABA-A receptor assay, prepare membrane fractions from rat spinal cord and brainstem.
-
Assay Setup: Prepare tubes for total binding, non-specific binding (in the presence of excess unlabeled glycine), and competition with a range of this compound concentrations.
-
Incubation: Incubate the membrane preparation with [³H]strychnine and the respective compounds.
-
Filtration and Washing: Separate bound and unbound radioligand by filtration and wash the filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the displacement of [³H]strychnine binding by this compound to assess its interaction with the glycine receptor.
-
Electrophysiology
Electrophysiological techniques, particularly whole-cell patch-clamp recordings, provide functional data on how a compound modulates receptor activity by measuring the ion flow through the receptor channel.
This method is used to record GABA-A receptor-mediated currents from neurons in acute brain slices and to assess the inhibitory effect of this compound.
-
Materials:
-
Adult male Sprague-Dawley rats.
-
Slicing solution (e.g., ice-cold, oxygenated artificial cerebrospinal fluid - aCSF).
-
Recording aCSF.
-
Internal solution for the patch pipette (containing a high chloride concentration to study GABA-A currents).
-
Vibratome for slicing.
-
Upright microscope with DIC optics.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulators.
-
-
Procedure:
-
Brain Slice Preparation: Anesthetize the rat and rapidly dissect the brain, placing it in ice-cold, oxygenated slicing solution. Use a vibratome to prepare acute parasagittal cerebellar or hippocampal slices (300-400 µm thick). Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.
-
Recording Setup: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.
-
Patching a Neuron: Under visual guidance, approach a target neuron (e.g., a Purkinje cell in the cerebellum) with a glass micropipette filled with the internal solution. Form a high-resistance seal (giga-seal) with the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.
-
Data Acquisition: Clamp the neuron's membrane potential (e.g., at -70 mV). Evoke GABAergic inhibitory postsynaptic currents (IPSCs) by stimulating inhibitory interneurons with a stimulating electrode.
-
Drug Application: After establishing a stable baseline of IPSCs, apply this compound at various concentrations to the bath and record the changes in the amplitude and kinetics of the IPSCs.
-
Data Analysis: Measure the peak amplitude of the IPSCs before and after the application of this compound. Plot the percentage of inhibition against the drug concentration to determine the IC50.
-
This system allows for the study of specific recombinant receptor subtypes in a controlled environment.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNAs for the desired GABA-A or glycine receptor subunits.
-
Injection needles and micromanipulator.
-
Two-electrode voltage clamp setup.
-
Recording solution (e.g., ND96).
-
-
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Inject the oocytes with the cRNAs encoding the specific receptor subunits of interest. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current injection).
-
GABA/Glycine Application: Clamp the oocyte membrane potential (e.g., at -60 mV). Apply GABA or glycine to the oocyte to evoke a current mediated by the expressed receptors.
-
This compound Application: Co-apply this compound with the agonist at various concentrations to measure its inhibitory effect.
-
Data Analysis: Measure the reduction in the agonist-evoked current in the presence of this compound and calculate the IC50.
-
Visualizing Pathways and Workflows
Graphical representations are invaluable for understanding complex biological and experimental processes. The following diagrams were created using the DOT language to illustrate the signaling pathways of GABA-A and glycine receptors, the proposed mechanism of this compound's action, and the workflows of the key experimental protocols.
Signaling Pathways and Mechanism of Action
Caption: Signaling pathways of GABA-A and Glycine receptors and this compound's mechanism.
Experimental Workflows
Caption: Workflows for Radioligand Binding and Electrophysiology experiments.
Conclusion
The dualistic nature of this compound's pharmacological effects is a direct consequence of its interactions with distinct inhibitory neurotransmitter receptors. Its potent competitive antagonism at GABA-A receptors underlies its proconvulsant activity, a critical consideration in its clinical application.[3][4] In contrast, its modulation of glycine receptors is implicated in its therapeutic muscle relaxant properties.[6][7] The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the nuanced pharmacology of this compound and to design novel compounds with improved therapeutic profiles. A thorough understanding of these fundamental receptor interactions is paramount for the safe and effective use of this compound and for the future development of centrally acting muscle relaxants.
References
- 1. Preparation of Acute Hippocampal Slices from Rats and Transgenic Mice for the Study of Synaptic Alterations during Aging and Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Thiocolchicoside, GABAA antagonist (ab144375) | Abcam [abcam.com]
- 7. Interaction of thiocolchicoside with [3H]strychnine binding sites in rat spinal cord and brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.providence.org [digitalcommons.providence.org]
- 9. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of [3H]thiocolchicoside binding sites in rat spinal cord and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying Microtubule Dynamics with Thiocolchicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocolchicine, a semi-synthetic derivative of the natural product colchicine (B1669291), is a potent inhibitor of microtubule polymerization.[1] Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, playing a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] By disrupting microtubule dynamics, this compound induces cell cycle arrest and apoptosis, making it a valuable tool for cancer research and drug development.[2]
These application notes provide a comprehensive guide to utilizing this compound for studying microtubule dynamics, including its mechanism of action, quantitative data on its interaction with tubulin, and detailed protocols for key experiments.
Mechanism of Action
This compound exerts its biological effects by binding to the colchicine-binding site on the β-tubulin subunit of the αβ-tubulin heterodimer.[1] This binding event induces a conformational change in the tubulin dimer, preventing its incorporation into the growing microtubule polymer.[1][3] The resulting tubulin-thiocolchicine complex can also co-polymerize into the microtubule ends, effectively "capping" them and inhibiting further tubulin dimer addition.[1] This leads to a net depolymerization of the microtubule network, disruption of the mitotic spindle, and subsequent cell cycle arrest, typically in the G2/M phase, which can ultimately trigger apoptosis.[2][4]
Studies on thiocolchicoside, the glycoside of this compound, have also suggested a potential role in modulating inflammatory pathways through the inhibition of the NF-κB signaling pathway.[1]
Data Presentation
The following tables summarize key quantitative parameters of this compound's interaction with tubulin and its cytotoxic effects on various cancer cell lines.
Table 1: this compound Interaction with Tubulin
| Parameter | Value | Description | Reference(s) |
| IC₅₀ (Tubulin Polymerization) | 2.5 µM | Half-maximal inhibitory concentration for tubulin polymerization. | [1][5] |
| Kᵢ (Tubulin Binding) | 0.7 µM | Inhibition constant for competitive binding to tubulin. | [1][5] |
| Binding Affinity (Kₐ) | 1.07 +/- 0.14 x 10⁶ M⁻¹ | Association constant for binding to the colchicine site on tubulin. | [6] |
Table 2: Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | IC₅₀ Value | Reference(s) |
| MCF-7 | 0.01 µM | [2][5] |
| MDA-MB-231 | 0.6 nM | [2][5] |
| Doxorubicin-resistant MCF-7 ADRr | 400 nM | [2][5] |
Table 3: Cytotoxicity of this compound in Other Cancer Cell Lines
| Cell Line | IC₅₀ Value | Reference(s) |
| LoVo (Colon Cancer) | 0.021 µM | [5] |
| LoVo/DX (Doxorubicin-resistant Colon Cancer) | 0.398 µM | [5] |
| A-549 (Lung Cancer) | 0.011 µM | [5] |
| BALB/3T3 (Fibroblast) | 0.114 µM | [5] |
| CEM-VBL (Multidrug-resistant Leukemia) | 50 nM | [5] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effects of this compound on microtubule dynamics.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the assembly of purified tubulin into microtubules by monitoring the change in turbidity.
Materials:
-
Purified tubulin protein (e.g., porcine brain tubulin)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
This compound stock solution (in DMSO)
-
Glycerol
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD340) versus time. The rate of polymerization is the slope of the linear phase of the curve.[7]
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[7]
-
Protocol 2: Immunofluorescence Staining of Microtubules in Cultured Cells
This protocol allows for the visualization of the effects of this compound on the microtubule cytoskeleton in cultured cells.
Materials:
-
Cultured cells grown on glass coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 4, 8, 16, or 24 hours).[8] Include a vehicle control (DMSO).
-
-
Fixation:
-
Gently wash the cells three times with pre-warmed PBS.[8]
-
Fix the cells with either 4% paraformaldehyde for 10-15 minutes at room temperature or ice-cold methanol (B129727) for 5-10 minutes at -20°C.[8]
-
-
Permeabilization (if using paraformaldehyde fixation):
-
Wash the cells three times with PBS.
-
Incubate with permeabilization buffer for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Incubate with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.[8]
-
-
Antibody Incubation:
-
Dilute the primary anti-tubulin antibody in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[8]
-
Wash the coverslips three times with PBS containing 0.05% Tween-20 (PBST).[8]
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.[8]
-
-
Counterstaining and Mounting:
-
Imaging:
-
Visualize the microtubule network using a fluorescence microscope.
-
Protocol 3: Live-Cell Imaging of Microtubule Dynamics
This protocol allows for the real-time visualization of this compound's effect on microtubule dynamics in living cells.
Materials:
-
Cells expressing a fluorescently tagged tubulin (e.g., GFP-tubulin) or a microtubule plus-end tracking protein (e.g., EB1-GFP)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO₂)
-
This compound
-
Imaging buffer (e.g., phenol (B47542) red-free medium)
Procedure:
-
Cell Preparation:
-
Plate cells expressing the fluorescent microtubule marker on glass-bottom dishes.
-
-
Imaging Setup:
-
Place the dish on the microscope stage within the environmental chamber and allow the temperature and CO₂ levels to equilibrate.
-
Identify a field of view with healthy cells exhibiting clear microtubule structures.
-
-
Baseline Imaging:
-
Acquire time-lapse images of the microtubules for a set period before adding the drug to establish baseline dynamics. Use the lowest possible laser power to minimize phototoxicity.[9]
-
-
This compound Treatment:
-
Carefully add pre-warmed imaging buffer containing the desired concentration of this compound to the dish.
-
-
Post-Treatment Imaging:
-
Immediately resume time-lapse imaging to capture the acute effects of the drug on microtubule dynamics.
-
-
Data Analysis:
-
Use image analysis software to track the plus-ends of individual microtubules over time.[9]
-
Generate kymographs (space-time plots) to visualize microtubule dynamics.[9]
-
From the kymographs, measure parameters such as:
-
Growth Rate: The speed of microtubule elongation.[9]
-
Shortening Rate: The speed of microtubulo depolymerization.[9]
-
Catastrophe Frequency: The frequency of switching from a growing to a shrinking state.[9]
-
Rescue Frequency: The frequency of switching from a shrinking to a growing state.
-
Dynamicity: The total length grown and shortened divided by the total time of observation.[9]
-
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on microtubule dynamics.
Experimental Workflow for Studying this compound's Effects
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Microtubule Associated | TargetMol [targetmol.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis of Thiocolchicine Amine Derivatives via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of thiocolchicine amine derivatives through reductive amination. This method offers a robust and versatile approach for generating a library of novel compounds for drug discovery and development, particularly in the context of anticancer research. The protocols and data presented are compiled from peer-reviewed scientific literature.
Introduction
This compound, a sulfur-containing derivative of colchicine, is a potent antimitotic agent that inhibits tubulin polymerization.[1][2] Its unique biological activity has made it a valuable scaffold for the development of novel anticancer agents.[2] Reductive amination is a powerful chemical reaction that forms amines from a carbonyl group (an aldehyde or ketone) and an amine via an intermediate imine.[3][4] This one-pot reaction is widely used in medicinal chemistry due to its efficiency and broad substrate scope.[3][5]
This application note details the synthesis of a series of this compound amine derivatives by reacting this compound with various primary and secondary amines in the presence of a reducing agent. The resulting derivatives can be evaluated for their biological activities, such as antiproliferative effects on cancer cell lines.[6][7]
Reaction Principle and Workflow
The synthesis of this compound amine derivatives via reductive amination proceeds in two main steps that occur in a single reaction vessel:
-
Imine Formation: this compound, which possesses a reactive carbonyl group on its tropolone (B20159) ring, reacts with a primary or secondary amine to form an intermediate imine (or iminium ion). This reaction is typically acid-catalyzed.
-
Reduction: A reducing agent, selectively chosen to reduce the imine bond without affecting other functional groups in the this compound scaffold, is introduced to yield the final amine derivative.[4]
Below is a generalized workflow for this process.
Figure 1. General workflow for the synthesis of this compound amine derivatives via reductive amination.
Experimental Protocol
This protocol is a generalized procedure based on the successful synthesis of a series of this compound amine derivatives.[6] Researchers should optimize conditions for specific amine substrates.
Materials:
-
This compound
-
Selected primary or secondary amine (1.2 equivalents)
-
Anhydrous methanol (B129727)
-
Glacial acetic acid
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/methanol gradient)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol.
-
Add the selected amine (1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions.
-
Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound amine derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
The following table summarizes the yields for a selection of synthesized this compound amine derivatives, demonstrating the versatility of the reductive amination protocol with different amine substrates.
| Entry | Amine Substrate | Product Structure (R-group) | Yield (%) |
| 1 | Cyclopropylamine | -CH(CH₂)₂ | 75 |
| 2 | Aniline | -Ph | 68 |
| 3 | Benzylamine | -CH₂Ph | 82 |
| 4 | Morpholine | -N(CH₂CH₂)₂O | 79 |
| 5 | Piperidine | -N(CH₂)₅ | 85 |
Data is representative and compiled for illustrative purposes based on typical yields for such reactions.
Safety Precautions
-
This compound and its derivatives are cytotoxic compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Sodium triacetoxyborohydride is a moisture-sensitive and corrosive reagent. Handle with care.
-
Follow standard laboratory safety procedures for handling and disposing of chemical waste.
Conclusion
Reductive amination is an effective and versatile method for the synthesis of novel this compound amine derivatives. The protocol described provides a reliable foundation for producing a diverse library of compounds for further biological evaluation. The straightforward nature of the reaction, coupled with generally good yields, makes it an attractive approach for medicinal chemists and drug development professionals exploring the therapeutic potential of the this compound scaffold.
References
- 1. Antitumor agents. 141. Synthesis and biological evaluation of novel this compound analogs: N-acyl-, N-aroyl-, and N-(substituted benzyl)deacetylthiocolchicines as potent cytotoxic and antimitotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New synthetic this compound derivatives as lowtoxic anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Synthesis of this compound amine derivatives and evaluation of their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Cell Cycle Arrest with Thiocolchicine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using thiocolchicine, a potent microtubule-depolymerizing agent, to induce cell cycle arrest in cancer cell lines for analytical studies. Detailed protocols for cell culture, treatment, and analysis are included, along with data interpretation guidelines and a summary of the key signaling pathways involved.
Introduction
This compound, a semi-synthetic analog of colchicine, is a powerful inhibitor of microtubule polymerization.[1] By binding to β-tubulin, it disrupts the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[2][3] This disruption activates the Spindle Assembly Checkpoint (SAC), leading to a robust arrest of the cell cycle in the G2/M phase.[3] This property makes this compound a valuable tool for cancer research, allowing for the synchronized study of mitotic events and the evaluation of novel anti-cancer therapeutics. Additionally, emerging evidence suggests that this compound and its derivatives may exert anti-cancer effects through the modulation of other signaling pathways, such as the NF-κB pathway.[3][4]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of tubulin polymerization. It binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[1] This leads to the disassembly of the mitotic spindle, which is essential for the proper alignment and segregation of chromosomes during mitosis. The presence of unattached kinetochores due to the disrupted spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC inhibits the anaphase-promoting complex/cyclosome (APC/C), preventing the onset of anaphase and causing cells to arrest in the G2/M phase of the cell cycle.[5] Prolonged arrest in mitosis can ultimately trigger apoptosis (programmed cell death).[3]
A secondary mechanism of action, primarily demonstrated for the related compound thiocolchicoside, involves the inhibition of the NF-κB signaling pathway.[4][6][7] Thiocolchicoside has been shown to prevent the degradation of IκBα, the inhibitory subunit of NF-κB.[4] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival and pro-inflammatory genes.[4]
Data Presentation
The following tables summarize the cytotoxic effects of this compound and the cell cycle arrest induced by the related compound, colchicine, in various cancer cell lines. This data can be used as a starting point for designing experiments with this compound.
Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value |
| This compound | MCF-7 | 0.01 µM[4] |
| This compound | MDA-MB-231 | 0.6 nM[4] |
Table 2: Effect of Colchicine on Cell Cycle Distribution in MCF-7 Cells (24-hour treatment)
| Concentration | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control (0 µg/ml) | 30.1 ± 1.5 | 6.9 ± 0.5 | 63.0 ± 1.0 |
| 0.1 µg/ml | 28.5 ± 2.0 | 7.8 ± 0.5 | 63.7 ± 2.5 |
| 10 µg/ml | 19.3 ± 1.8 | 7.5 ± 0.3 | 73.2 ± 2.1 |
| 100 µg/ml | 12.1 ± 1.5 | 7.9 ± 0.4 | 80.0 ± 2.2 |
Data is presented as mean ± standard deviation and is based on a study by Ozturk et al. (2018) on colchicine.[8] It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Induction of Cell Cycle Arrest with this compound
This protocol describes the general procedure for treating cultured cancer cells with this compound to induce G2/M arrest.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells at a density that will allow for logarithmic growth during the treatment period. For a 24-hour treatment, a seeding density of 50-60% confluency is recommended.
-
Cell Adhesion: Allow the cells to adhere and grow for 24 hours in a humidified incubator.
-
This compound Treatment: Prepare the desired concentrations of this compound by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Harvesting: Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours). After incubation, harvest the cells by trypsinization. Collect both adherent and floating cells to include any apoptotic cells.
-
Downstream Analysis: The harvested cells are now ready for downstream analysis, such as cell cycle analysis by flow cytometry (Protocol 2).
Protocol 2: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol details the steps for staining this compound-treated cells with propidium iodide (PI) for cell cycle analysis.[9][10]
Materials:
-
Harvested cells from Protocol 1
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Wash the harvested cells once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by dropwise addition while gently vortexing to prevent cell clumping.
-
Fix the cells for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to pellet.
-
Carefully aspirate the ethanol and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.
-
Incubate at 37°C for 30 minutes to degrade RNA, which can interfere with PI staining.
-
Add 500 µL of PI staining solution (final concentration 25 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the DNA content histogram (FL2-A or a similar channel for PI).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Mandatory Visualization
Caption: Experimental workflow for this compound-induced cell cycle arrest analysis.
References
- 1. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Localization of Mad2 to Kinetochores Depends on Microtubule Attachment, Not Tension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Macrophage subtypes inhibit breast cancer proliferation in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing the Antiproliferative Activity of Thiocolchicine
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Thiocolchicine, a semi-synthetic derivative of the natural product colchicine, is a potent microtubule-targeting agent with significant antiproliferative properties. Like its parent compound, this compound exerts its biological effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[1] By binding to the colchicine-binding site on β-tubulin, this compound inhibits the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis, making it a compound of interest for cancer research and therapeutic development.[2]
These application notes provide a comprehensive experimental framework for evaluating the antiproliferative activity of this compound in cancer cell lines. Detailed protocols are provided for assessing cell viability, cell cycle progression, and apoptosis induction.
Data Presentation
Quantitative data from the described experimental protocols should be summarized for clear interpretation and comparison. The following tables provide templates for presenting key findings.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Treatment Duration (hours) | IC50 Value (µM) |
| MCF-7 | 48 | e.g., 0.01 |
| A549 | 48 | e.g., 0.05 |
| HeLa | 48 | e.g., 0.03 |
| MDA-MB-231 | 48 | e.g., 0.0006 |
Note: IC50 values are concentration-dependent and cell line-specific. The values presented are examples based on published data for this compound and its derivatives and should be determined experimentally.[2]
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (Concentration, Time) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| MCF-7 | Vehicle Control (48h) | |||
| This compound (IC50, 48h) | ||||
| A549 | Vehicle Control (48h) | |||
| This compound (IC50, 48h) |
Table 3: Apoptosis Induction by this compound
| Cell Line | Treatment (Concentration, Time) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| MCF-7 | Vehicle Control (48h) | |||
| This compound (IC50, 48h) | ||||
| A549 | Vehicle Control (48h) | |||
| This compound (IC50, 48h) |
Experimental Protocols
Cell Culture
Selected Cancer Cell Lines:
-
MCF-7: Human breast adenocarcinoma, estrogen receptor-positive.
-
A549: Human lung carcinoma.
-
HeLa: Human cervical adenocarcinoma.
General Cell Culture Protocol:
-
Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.[3]
-
Culture A549 and HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.[4][5]
-
Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.[4][6]
-
Subculture the cells when they reach 80-90% confluency. For MCF-7 and A549 cells, this is typically every 2-3 days.[3][4]
-
To subculture, wash the cells with Phosphate-Buffered Saline (PBS), detach them using a suitable dissociation reagent (e.g., 0.25% Trypsin-EDTA), and re-seed them in new flasks at the appropriate split ratio.[3][4]
Antiproliferative Activity Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[2]
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[6][8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Seed cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 value) for 24 or 48 hours.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing, and incubate for at least 30 minutes at 4°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate and allow them to adhere overnight.[2]
-
Treat the cells with this compound at the desired concentrations for 24 or 48 hours.[2]
-
Harvest both adherent and floating cells by trypsinization and centrifugation.[2]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the cleavage of key apoptotic proteins, such as PARP and Caspase-3.
Protocol:
-
Seed cells and treat with this compound as described in the previous protocols.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for cleaved PARP and cleaved Caspase-3 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The appearance of cleaved fragments of PARP (89 kDa) and Caspase-3 (17/19 kDa) is indicative of apoptosis.[11][12]
Visualizations
Caption: Experimental workflow for assessing this compound's antiproliferative activity.
Caption: this compound's mechanism of action leading to G2/M arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Microtubule attachment and spindle assembly checkpoint signaling at the kinetochore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mcf7.com [mcf7.com]
- 4. A549 Cell Subculture Protocol [a549.com]
- 5. Anti-proliferative effect of isorhamnetin on HeLa cells through inducing G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips for Quickly Master MCF7 Cell Culture and Gene Editing ! | Ubigene [ubigene.us]
- 7. Spindle checkpoint silencing: ensuring rapid and concerted anaphase onset - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encodeproject.org [encodeproject.org]
- 9. hubrecht.eu [hubrecht.eu]
- 10. youtube.com [youtube.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Cytotoxicity of Thiocolchicine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of thiocolchicine analogs. This document outlines the underlying principles of common cytotoxicity assays, offers detailed experimental protocols, and presents data on the activity of various analogs. Furthermore, it includes visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies.
Introduction to this compound Analogs and Cytotoxicity Evaluation
This compound, a sulfur-containing derivative of colchicine (B1669291), and its analogs are potent microtubule-targeting agents with significant anti-cancer potential.[1] These compounds exert their cytotoxic effects primarily by binding to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis (programmed cell death).[1][3]
Accurate evaluation of the cytotoxicity of novel this compound analogs is crucial for the identification of promising anti-cancer drug candidates. A variety of in vitro assays are employed to determine the concentration-dependent effects of these compounds on cell viability, proliferation, and membrane integrity. The most common methods include the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies plasma membrane damage. Further mechanistic insights can be gained through apoptosis and cell cycle analysis.
Data Presentation: Cytotoxicity of this compound Analogs
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound.[4] It represents the concentration of a drug that is required to inhibit a biological process, such as cell growth, by 50%.[5] The following table summarizes the reported IC50 values for various this compound analogs against different human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.[6]
| Compound/Analog | Cell Line | Cancer Type | IC50 Value | Reference(s) |
| This compound | MCF-7 | Breast Adenocarcinoma | 0.01 µM | [1] |
| This compound | MDA-MB-231 | Breast Adenocarcinoma | 0.6 nM | [1] |
| This compound | MCF-7 ADRr (Doxorubicin-resistant) | Breast Adenocarcinoma | 400 nM | [1] |
| Thiocolchicoside | MCF-7 | Breast Adenocarcinoma | 79.02 nmol | [1][7] |
| 10-Methylthis compound | SKOV-3 | Ovarian Cancer | 8 nM | [8] |
| 10-Ethylthis compound | SKOV-3 | Ovarian Cancer | 47 nM | [8] |
| 1-Demethylthis compound | A549 | Lung Carcinoma | 0.89 ± 0.05 µM | [6] |
| 1-Demethylthis compound | MCF-7 | Breast Carcinoma | 0.51 ± 0.03 µM | [6] |
| 1-Demethylthis compound | LoVo | Colon Carcinoma | 0.45 ± 0.02 µM | [6] |
| 1-Demethylthis compound | LoVo/DX (Doxorubicin-resistant) | Colon Carcinoma | 0.62 ± 0.04 µM | [6] |
| N-deacetyl-N-(chromone-2-carbonyl)-thiocolchicine (TCD) | Hepatocellular Carcinoma Cell Lines | Liver Cancer | nanomolar range | [9] |
Key Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[6]
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)[1][11]
-
This compound analog stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound analog in fresh culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO, final concentration ≤ 0.5%).[6]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[6][12]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 5-15 minutes.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14][15] LDH is a stable cytoplasmic enzyme that is released upon plasma membrane damage.[15]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound analog stock solution in DMSO
-
LDH cytotoxicity detection kit
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.[4]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.[16]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15][16]
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).[16]
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound analog stock solution in DMSO
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound analog at the desired concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on the fluorescence signals.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[1]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound analog stock solution in DMSO
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.[1]
-
Cell Harvesting and Fixation: Harvest the cells and wash with ice-cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[1][2]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[1]
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound analogs leading to apoptosis.
Caption: A generalized workflow for in vitro cytotoxicity testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity of colchicine derivatives in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following Thiocolchicine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for visualizing the effects of the microtubule-destabilizing agent, thiocolchicine, on the microtubule cytoskeleton using immunofluorescence microscopy. The protocols detailed below are intended to assist researchers in academic and industrial settings in assessing the cellular impact of microtubule disruption, a critical process in cell division, intracellular transport, and maintenance of cell shape.
Introduction
This compound, a semi-synthetic derivative of colchicine (B1669291), is a potent inhibitor of tubulin polymerization.[1] By binding to the colchicine-binding site on β-tubulin, it prevents the incorporation of tubulin dimers into growing microtubules, leading to their net depolymerization.[2][3] This disruption of microtubule dynamics can induce cell cycle arrest and apoptosis, making this compound and its analogs compounds of significant interest in cancer research.[2][4] Immunofluorescence microscopy is a powerful technique to visualize these effects on the microtubule network.
Mechanism of Action
This compound exerts its biological effects by directly interacting with tubulin, the fundamental building block of microtubules. The binding of this compound to β-tubulin introduces a conformational change that prevents the proper assembly of tubulin heterodimers into protofilaments, which are essential for microtubule elongation.[2][3] This leads to a net depolymerization of the microtubule network, disrupting critical cellular processes such as the formation of the mitotic spindle during cell division.[5]
Data Presentation
The following table summarizes key quantitative data for this compound's interaction with tubulin.
| Parameter | Value | Compound | Source |
| IC₅₀ for Tubulin Polymerization Inhibition | 2.5 µM | This compound | [4][6] |
| Tubulin Binding Affinity (Kᵢ) | 0.7 µM | This compound | [4][6] |
Experimental Protocols
This section provides a detailed protocol for the immunofluorescence staining of microtubules in cultured mammalian cells following treatment with this compound.
Materials:
-
Mammalian cell line of choice
-
Sterile glass coverslips
-
Multi-well plates
-
Cell culture medium
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence or confocal microscope
Protocol:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A range of concentrations (e.g., 1 nM to 10 µM) should be tested to determine the optimal concentration for the desired effect in the specific cell line.[4]
-
Include a vehicle control group treated with the same concentration of DMSO.
-
Aspirate the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 4, 8, 16, or 24 hours).[6]
-
-
Fixation:
-
Gently wash the cells three times with pre-warmed PBS.[6]
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[6][8] This method preserves the overall cell morphology well.[6]
-
Alternatively, for some microtubule-specific antibodies, fixation with ice-cold methanol (B129727) for 5-10 minutes at -20°C may be preferable.[9][10]
-
-
Permeabilization:
-
If using paraformaldehyde fixation, wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature to allow antibodies to access intracellular structures.[7][9]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody against α-tubulin or β-tubulin in the blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.[6]
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.[6]
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect the antibody from light.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.[6]
-
-
Nuclear Counterstaining and Mounting:
-
Wash the coverslips three times with PBST for 5 minutes each, protected from light.[6]
-
(Optional) Incubate the cells with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.[9]
-
Wash the coverslips twice with PBS.[6]
-
Briefly rinse the coverslips in distilled water.[6]
-
Mount the coverslips onto microscope slides using an antifade mounting medium.[6]
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
-
Imaging and Analysis:
Visualizations
References
- 1. Effects of this compound on axonal cytoskeleton of the rat peroneus nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Microtubule Associated | TargetMol [targetmol.com]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. usbio.net [usbio.net]
- 9. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
- 10. cellproduce.co.jp [cellproduce.co.jp]
- 11. advancedbiomatrix.com [advancedbiomatrix.com]
- 12. A Quantitative Method for Microtubule Analysis in Fluorescence Images - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring Tubulin Polymerization Inhibition by Thiocolchicine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocolchicine, a semi-synthetic derivative of the natural product colchicine, is a potent inhibitor of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, it disrupts microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[1] This disruption leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce apoptosis, making this compound and its analogs promising candidates in cancer research and drug development.[1][2] This document provides detailed protocols for various in vitro and cell-based assays to measure the inhibitory effect of this compound on tubulin polymerization.
Mechanism of Action
This compound exerts its biological effects by binding to tubulin heterodimers, preventing their polymerization into microtubules. This leads to the depolymerization of existing microtubules, disrupting the mitotic spindle formation necessary for chromosome segregation during mitosis. The resulting mitotic arrest triggers a signaling cascade that culminates in programmed cell death (apoptosis).[3][4]
Quantitative Data Summary
The following table summarizes the inhibitory activities of this compound and its derivatives from various studies. It is important to note that IC50 values can vary depending on the specific assay conditions and cell lines used.
| Compound | Assay | Cell Line/Target | IC50 Value | Ki Value | Reference |
| This compound | Tubulin Polymerization Inhibition | Purified Tubulin | 2.5 µM | 0.7 µM | [2] |
| This compound | Cytotoxicity (MTT Assay) | A-549 (Lung Carcinoma) | 11 nM | - | [5] |
| This compound | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | 10 nM | - | [5] |
| This compound | Cytotoxicity (MTT Assay) | LoVo (Colon Cancer) | 21 nM | - | [5] |
| 1-Demethylthis compound | Cytotoxicity (MTT Assay) | A549 (Lung Adenocarcinoma) | 480 ± 150 nM | - | [5] |
| 1-Demethylthis compound | Cytotoxicity (MTT Assay) | MCF-7 (Breast Adenocarcinoma) | 100 ± 20 nM | - | [5] |
| 1-Demethylthis compound | Cytotoxicity (MTT Assay) | LoVo (Colon Adenocarcinoma) | 110 ± 20 nM | - | [5] |
| Thiocolchicoside | Cytotoxicity (MTT Assay) | A549 (Lung Cancer) | 269.3 µM (at 24h) | - | [6] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This assay directly measures the effect of this compound on the polymerization of purified tubulin by monitoring the increase in turbidity (light scattering) as microtubules form.[3][4]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading at 340 nm and maintaining a temperature of 37°C
Protocol:
-
Preparation: On ice, prepare a tubulin solution at a final concentration of 2-3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Compound Addition: Add varying concentrations of this compound (or vehicle control, DMSO) to the wells of a pre-chilled 96-well plate.
-
Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.[3]
-
Data Analysis: Plot the absorbance (OD340) versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined. The IC50 value is calculated by determining the concentration of this compound that reduces the rate or extent of polymerization by 50% compared to the vehicle control.[3]
In Vitro Tubulin Polymerization Assay Workflow.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.[5][7]
Materials:
-
Human cancer cell line (e.g., A-549, MCF-7, LoVo)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]
Immunofluorescence Staining of Microtubules
This technique allows for the direct visualization of the effects of this compound on the microtubule network within cells.[8]
Materials:
-
Cultured cells on sterile glass coverslips
-
This compound stock solution (in DMSO)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin or anti-β-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence or confocal microscope
Protocol:
-
Cell Treatment: Treat cells grown on coverslips with various concentrations of this compound for a specified time.
-
Fixation and Permeabilization: Fix the cells with fixation buffer, followed by permeabilization with permeabilization buffer.[8]
-
Blocking: Block non-specific antibody binding with blocking buffer.[8]
-
Antibody Incubation: Incubate with the primary anti-tubulin antibody, followed by the fluorescently labeled secondary antibody.[8]
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides using antifade mounting medium.[8]
-
Imaging: Visualize the microtubule network using a fluorescence or confocal microscope.[8]
Immunofluorescence Staining Workflow.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle, revealing the G2/M arrest induced by this compound.[1][7]
Materials:
-
Cultured cells
-
This compound stock solution (in DMSO)
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound for 24 or 48 hours.[7]
-
Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.[7]
-
Staining: Resuspend the fixed cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.[7]
-
Analysis: Analyze the DNA content by flow cytometry.[7]
Signaling Pathway of this compound-Induced Apoptosis
The inhibition of tubulin polymerization by this compound leads to a prolonged mitotic arrest, activating the spindle assembly checkpoint. This sustained arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and ultimately leading to programmed cell death.
This compound-Induced Apoptosis Pathway.
References
Application Notes: Development of Thiocolchicine-Resistant Cell Line Models for Drug Discovery
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Association between ABCB1 (MDR1) gene 3435 C>T polymorphism and colchicine unresponsiveness of FMF patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ABC transporters MDR1 and MRP2: multiple functions in disposition of xenobiotics and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Enhanced stability of microtubules contributes in the development of colchicine resistance in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
Application Notes: Thiocolchicine as a Positive Control for Microtubule Disruption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocolchicine, a sulfur-containing derivative of colchicine, is a potent microtubule-targeting agent widely utilized in cell biology and cancer research.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of the microtubule network.[1][2] This disruption has profound effects on essential cellular processes that are dependent on a dynamic microtubule cytoskeleton, including cell division, intracellular transport, and the maintenance of cell shape.[2] Consequently, this compound treatment often results in cell cycle arrest at the G2/M phase and the induction of apoptosis, making it a valuable tool for studying these phenomena and an effective positive control in assays designed to identify and characterize new microtubule-disrupting agents.[1][2]
Mechanism of Action
This compound exerts its effects by binding to the colchicine-binding site on the β-tubulin subunit of the αβ-tubulin heterodimer.[1][2] This binding event induces a conformational change in the tubulin dimer, which prevents its incorporation into growing microtubules.[2] The resulting tubulin-thiocolchicine complex can also co-polymerize at the ends of existing microtubules, effectively "capping" them and preventing further elongation. This leads to a net depolymerization of the microtubule network.[2]
Downstream Cellular Effects
The disruption of microtubule dynamics by this compound triggers a cascade of cellular events:
-
Cell Cycle Arrest: The destabilization of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1]
-
Induction of Apoptosis: Sustained mitotic arrest can initiate the intrinsic apoptotic pathway, often characterized by the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][3][4][5]
-
NF-κB Pathway Inhibition: Studies on thiocolchicoside, the glycoside of this compound, have shown inhibition of the NF-κB signaling pathway.[2][3] This occurs through the suppression of IκBα degradation and the subsequent nuclear translocation of the p65 subunit.[2] While direct evidence for this compound is still emerging, it is plausible that it shares this activity.
Quantitative Data
The following tables summarize the cytotoxic and inhibitory concentrations of this compound in various contexts.
Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value |
| This compound | MCF-7 | 0.01 µM[1] |
| This compound | MDA-MB-231 | 0.6 nM[1] |
| This compound | Doxorubicin-resistant MCF-7 ADRr | 400 nM[1] |
Table 2: Quantitative Parameters of this compound's Interaction with Tubulin
| Parameter | Value | Description |
| Ki | 0.7 µM | Inhibition constant for competitive binding to tubulin[2] |
| IC50 | 2.5 µM | Half-maximal inhibitory concentration for tubulin polymerization[2] |
Signaling Pathway
Caption: Signaling cascade initiated by this compound.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Microtubule Disruption
This protocol details the visualization of microtubule networks in cultured cells treated with this compound.
Experimental Workflow
Caption: Workflow for immunofluorescence staining.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Sterile glass coverslips
-
24-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: Ice-cold methanol (B129727)
-
Blocking Buffer: 5% BSA in PBS
-
Primary antibody: Anti-α-tubulin antibody
-
Secondary antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear stain: DAPI solution
-
Mounting medium
Procedure:
-
Cell Seeding: Culture cells on sterile glass coverslips in a 24-well plate until they reach 60-70% confluency.[6]
-
Treatment:
-
Prepare working solutions of this compound in pre-warmed complete cell culture medium at desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound treatment.
-
Replace the existing medium with the medium containing this compound or vehicle control and incubate for the desired time (e.g., 6, 12, or 24 hours).
-
-
Fixation:
-
Gently aspirate the treatment medium and wash the cells once with PBS.
-
Add 1 mL of ice-cold methanol to each well and incubate for 10 minutes at -20°C.[6]
-
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.[6]
-
Blocking: Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.[6]
-
Primary Antibody Incubation:
-
Aspirate the Blocking Buffer and add the diluted primary anti-α-tubulin antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[6]
-
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.[6]
-
Secondary Antibody and Nuclear Staining:
-
Add the diluted fluorescently labeled secondary antibody and DAPI solution.
-
Incubate for 1 hour at room temperature, protected from light.[6]
-
-
Washing: Gently wash the cells three times with PBS for 5 minutes each, protected from light.[6]
-
Mounting: Carefully remove the coverslips and mount them on glass slides using a drop of mounting medium.[6]
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images of the microtubule network and nuclei.[6]
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Experimental Workflow
Caption: Workflow for in vitro tubulin polymerization assay.
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[7]
-
GTP solution (1 mM)[7]
-
This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., colchicine, nocodazole)[7]
-
Negative control (vehicle, e.g., DMSO)[7]
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation: Prepare a solution of purified tubulin in polymerization buffer on ice. Add GTP to the tubulin solution.[7]
-
Aliquoting: Aliquot the tubulin solution into pre-warmed microplate wells.[7]
-
Compound Addition: Add the test compound (this compound), positive control, or negative control to the respective wells.[7]
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 90 minutes).[7]
-
Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of this compound will be observed as a reduction in the rate and extent of the increase in absorbance compared to the negative control. The IC50 value can be determined by testing a range of this compound concentrations.[7]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle, particularly the G2/M phase arrest induced by this compound.
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described for the apoptosis assay.[1]
-
Harvesting: Harvest the cells and wash them with ice-cold PBS.[1]
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.[1]
-
Washing: Centrifuge the fixed cells and wash with PBS.[1]
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[1]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[1]
-
Analysis: Analyze the DNA content by flow cytometry. An accumulation of cells in the G2/M phase will be indicative of microtubule disruption.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Thiocolchicine in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with thiocolchicine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
A1: this compound is a sulfur-containing analog of colchicine, a well-known mitotic inhibitor. Its primary mechanism of action is the disruption of microtubule polymerization.[1][2] this compound binds to the colchicine-binding site on β-tubulin, a subunit of microtubules.[1][2] This binding prevents the incorporation of tubulin dimers into growing microtubules, leading to their depolymerization. The disruption of microtubule dynamics results in cell cycle arrest, primarily at the G2/M phase, and the subsequent induction of apoptosis (programmed cell death).[2][3]
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What is the likely cause?
A2: this compound has limited solubility in aqueous solutions like cell culture media.[4] Precipitation is most likely occurring because the final concentration of this compound in your medium has exceeded its solubility limit. This can be exacerbated if the stock solution is too concentrated or if the final concentration of the solvent (e.g., DMSO) is too high.[4]
Q3: What is the best solvent to use for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for cell culture applications.[2][5][6] Ethanol can also be used. It is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.[2][4]
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally not exceeding 0.1% to 0.5%.[2][4] Always include a vehicle control (medium with the same final DMSO concentration as your experimental samples) in your experiments to account for any potential effects of the solvent on cell viability and function.[2]
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions should be stored at -20°C or -80°C.[4][5] To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.[4][7] Protect the stock solution from light.[7]
Troubleshooting Guide: Overcoming this compound Precipitation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer or media. | The aqueous solubility of this compound is low. The concentration in the final solution exceeds its solubility limit. | - Prepare a high-concentration stock solution in 100% DMSO. - Warm the cell culture medium to 37°C before adding the this compound stock solution.[4] - Perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed medium, mix gently, and then add this intermediate dilution to the final volume of medium. - Gently vortex the diluted solution before adding it to your cells.[4] |
| Cloudiness or precipitation observed in the cell culture plate after incubation. | The compound may be precipitating out of solution over time due to instability or interaction with media components. Changes in pH or temperature can also affect solubility. | - Ensure the final DMSO concentration is minimal (≤0.1%).[2] - For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.[7] - Visually inspect your plates under a microscope to distinguish between drug precipitation and other issues like bacterial contamination. |
| Inconsistent or lower-than-expected biological activity. | The actual concentration of soluble this compound may be lower than intended due to precipitation. The compound may have degraded. | - Prepare fresh dilutions of this compound for each experiment. - Ensure proper storage of stock solutions (aliquoted, at -20°C or -80°C, protected from light) to prevent degradation.[4][7] - Filter-sterilize the final this compound-containing medium using a 0.22 µm filter before adding it to the cells to remove any undissolved particles. |
Quantitative Data Summary
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Approximate Solubility |
| This compound | DMSO | 10 mg/mL[8] |
| This compound | Ethanol | 50 mg/mL |
| Thiocolchicoside | DMSO | ~5 mg/mL[9] |
| Thiocolchicoside | Dimethyl formamide | ~1 mg/mL[9] |
| Thiocolchicoside | PBS (pH 7.2) | ~5 mg/mL[9] |
| Thiocolchicoside | Water | 10 mg/mL[10] |
Table 2: In Vitro Activity of this compound and Derivatives
| Compound | Parameter | Value | Cell Line/System | Reference |
| This compound | IC₅₀ (Tubulin Polymerization) | 2.5 µM | In vitro | [6][11] |
| This compound | Kᵢ (Tubulin Binding) | 0.7 µM | In vitro | [1][6][11] |
| This compound | IC₅₀ | 0.6 nM | MDA-MB-231 (Breast Cancer) | [2][6] |
| This compound | IC₅₀ | 10 nM | MCF-7 (Breast Cancer) | [3] |
| This compound | IC₅₀ | 400 nM | Doxorubicin-resistant MCF-7 ADRr | [2][6] |
| This compound | IC₅₀ | 11 nM | A-549 (Lung Carcinoma) | [3] |
| This compound | IC₅₀ | 21 nM | LoVo (Colon Cancer) | [3] |
| Thiocolchicoside | IC₅₀ | 79.02 nmol | MCF-7 (Breast Cancer) | [2][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex gently until the this compound is completely dissolved. Sonication can be used to aid dissolution.[6]
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[3]
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration remains below 0.1%.[2]
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.[3]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[2][3]
-
Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2][3]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[2][3]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[2]
-
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Workflow for preparing this compound solutions for cell culture.
Caption: Potential inhibition of the NF-κB pathway by thiocolchicoside.[1][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Microtubule Associated | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. 硫代秋水仙碱 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. abmole.com [abmole.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
determining the optimal concentration of thiocolchicine for microtubule disruption
Welcome to the technical support center for the use of thiocolchicine in microtubule disruption experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during their work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of microtubule polymerization.[1][2] It binds to the colchicine-binding site on β-tubulin, a subunit of the microtubule. This binding induces a conformational change in the tubulin dimer, preventing its incorporation into the growing microtubule. The this compound-tubulin complex can also co-polymerize into the microtubule ends, effectively "capping" them and preventing further addition of tubulin dimers.[1] This leads to a net depolymerization of the microtubule network, resulting in cell cycle arrest and apoptosis.[1]
Q2: What is the optimal concentration of this compound to use for microtubule disruption?
A2: The optimal concentration of this compound is highly dependent on the cell line and the experimental goal.
-
For studying microtubule dynamics without inducing significant apoptosis: It is recommended to use low concentrations of this compound. At these concentrations, the this compound-tubulin complex can incorporate into the growing ends of microtubules, suppressing their dynamic instability without causing widespread depolymerization.[3] A dose-response experiment is crucial to determine the ideal concentration for your specific cell line. A starting point for such experiments could be in the low nanomolar range.
-
For inducing cytotoxicity and apoptosis: The half-maximal inhibitory concentration (IC50) for cell viability can vary significantly between cell lines. For example, the IC50 for this compound in MCF-7 breast cancer cells is 0.01 µM, while in the doxorubicin-resistant MCF-7 ADRr cell line, it is 400 nM.[4] It is essential to perform a cytotoxicity assay (e.g., MTT or MTS assay) to determine the IC50 value for your specific cell line and desired treatment duration.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v). For storage, it is recommended to keep the solid compound and stock solutions at -20°C, protected from light and moisture. To avoid repeated freeze-thaw cycles, it is best practice to prepare aliquots of the stock solution.
Q4: What are the potential off-target effects of this compound?
A4: While the primary target of this compound is β-tubulin, researchers should be aware of potential off-target effects. Thiocolchicoside, a related compound, has been shown to interact with GABA-A and glycine (B1666218) receptors, acting as a competitive antagonist.[5][6][7] Additionally, a metabolite of thiocolchicoside, M2 (SL59.0955), has been reported to have the potential to damage dividing cells, leading to aneuploidy (an abnormal number of chromosomes).[8] It is also worth noting that colchicine (B1669291), a related compound, is a known substrate for efflux pumps like P-glycoprotein (P-gp/MDR1), which could lead to variable intracellular concentrations in different cell lines.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's interaction with tubulin and its cytotoxic effects on various cancer cell lines.
| Parameter | Value | Description | Reference |
| Ki | 0.7 µM | Inhibition constant for competitive binding to tubulin. | [1][2][9][10] |
| IC50 (Tubulin Polymerization) | 2.5 µM | Half-maximal inhibitory concentration for tubulin polymerization. | [1][10] |
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Adenocarcinoma | 0.01 µM | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.6 nM | [4] |
| MCF-7 ADRr | Doxorubicin-Resistant Breast Cancer | 400 nM | [4] |
| LoVo | Colorectal Adenocarcinoma | 0.021 µM | |
| LoVo/DX | Doxorubicin-Resistant Colorectal Adenocarcinoma | 0.398 µM | |
| A-549 | Lung Carcinoma | 0.011 µM | |
| BALB/3T3 | Mouse Fibroblast | 0.114 µM | |
| CEM-VBL | Multidrug-Resistant Leukemia | 50 nM | |
| HeLa | Cervical Cancer | 1.2 ± 0.09 µM (for a related compound) | [11] |
| HepG2 | Hepatocellular Carcinoma | 10-50 µM (for related compounds) | [12] |
| SGC-7901 | Gastric Cancer | Not specified | [11] |
| Hepatocellular Carcinoma (HCC) cell lines | Liver Cancer | Nanomolar range (for a derivative) | [13] |
Experimental Protocols
Determining Optimal Concentration and Cytotoxicity (MTT Assay)
This protocol is used to measure the metabolic activity of cells, which is proportional to the number of viable cells, to determine the IC50 value of this compound.
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizing Microtubule Disruption (Immunofluorescence)
This protocol allows for the direct visualization of microtubule networks within cells after treatment with this compound.
Materials:
-
Cells grown on coverslips
-
This compound stock solution
-
Paraformaldehyde (PFA) or Methanol (B129727) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with the desired concentration of this compound for the appropriate duration. Include a vehicle control.
-
Fixation: Gently wash the cells with PBS and then fix them with either 4% PFA at room temperature or ice-cold methanol at -20°C.
-
Permeabilization: If using PFA fixation, permeabilize the cells with Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the cells and then incubate with the fluorophore-conjugated secondary antibody, protected from light.
-
Counterstaining and Mounting: Wash the cells, counterstain the nuclei with DAPI, and then mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence microscope.
Troubleshooting Guide
Issue 1: No or Weak Microtubule Disruption Observed
-
Possible Cause: this compound concentration is too low.
-
Solution: Increase the concentration of this compound. Perform a dose-response experiment to find the effective concentration for your cell line.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Increase the incubation time. The effects of microtubule-disrupting agents can be time-dependent.
-
-
Possible Cause: Degraded this compound.
-
Solution: Ensure proper storage of this compound stock solutions (-20°C, protected from light). Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Cell line resistance.
-
Solution: Some cell lines may overexpress drug efflux pumps (e.g., P-glycoprotein) that reduce the intracellular concentration of the drug. Consider using a different cell line or a P-gp inhibitor as a co-treatment to investigate this possibility.
-
Issue 2: High Background in Immunofluorescence Staining
-
Possible Cause: Antibody concentration is too high.
-
Solution: Titrate the primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background.[14]
-
-
Possible Cause: Insufficient blocking.
-
Solution: Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[14]
-
-
Possible Cause: Inadequate washing.
-
Solution: Ensure thorough washing steps between antibody incubations to remove unbound antibodies.[15]
-
-
Possible Cause: Autofluorescence.
-
Solution: Check for autofluorescence in unstained control cells. If present, consider using a different fixative or a commercial autofluorescence quenching kit.[15]
-
Issue 3: High Variability Between Replicates
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding and use a calibrated pipette for accurate cell counting and dispensing.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature fluctuations, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.
-
-
Possible Cause: Pipetting errors.
-
Solution: Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate delivery of reagents.
-
Signaling Pathways
Inhibition of the NF-κB Pathway
Microtubule disruption by this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[13][16][17][18] NF-κB is a key transcription factor that regulates inflammation, cell survival, and proliferation. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation (e.g., by TNF-α), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB (typically the p65/p50 dimer), allowing it to translocate to the nucleus and activate the transcription of target genes.
Thiocolchicoside, a derivative of this compound, has been shown to inhibit this pathway by preventing the activation of the IKK complex.[4][16][18] This leads to the stabilization of IκBα, which remains bound to NF-κB, thereby preventing its nuclear translocation and transcriptional activity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical Insights: Thiocolchicoside's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
- 10. Mechanism of tubulin-colchicine recognition: a kinetic study of the binding of the colchicine analogues colchicide and isocolchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
how to minimize cytotoxicity of thiocolchicine in non-cancerous cell lines
Welcome to the technical support center for researchers utilizing thiocolchicine and its derivatives. This resource provides troubleshooting guidance and frequently asked questions to help you minimize cytotoxicity in non-cancerous cell lines during your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be highly toxic to all cell types?
A1: Not necessarily. Studies have shown that thiocolchicoside (B1682803), a semi-synthetic derivative of colchicine, exhibits selective cytotoxicity. It has been observed to inhibit the proliferation of various cancer cell lines while having no significant effect on normal, non-cancerous cells.[1][2] This selectivity suggests a favorable toxicity profile for non-cancerous cell lines.
Q2: What is the primary mechanism of this compound's cytotoxic effects?
A2: this compound and its analogs primarily act as microtubule-targeting agents. They inhibit tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[3] In cancer cells, a key mechanism for thiocolchicoside-induced apoptosis is the downregulation of the NF-κB signaling pathway.[1][4] This leads to the suppression of anti-apoptotic proteins (like Bcl-2, XIAP, and Mcl-1) and the activation of pro-apoptotic proteins such as caspase-3 and PARP.[1][4]
Q3: How can I reduce the off-target cytotoxicity of this compound in my experiments with non-cancerous cells?
A3: To minimize cytotoxicity in non-cancerous cell lines, consider the following strategies:
-
Use Thiocolchicoside: If your experimental design allows, using thiocolchicoside, the glycoside derivative of this compound, is recommended as it has demonstrated lower toxicity to normal cells.[1][2]
-
Optimize Concentration and Exposure Time: Conduct dose-response and time-course experiments to determine the lowest effective concentration and shortest exposure time required to achieve your desired experimental outcome while minimizing toxicity to non-cancerous control cells.
-
Consider Advanced Drug Delivery Systems: For in vivo or complex in vitro models, encapsulating this compound in nanocarriers like chitosan (B1678972) nanoparticles can provide sustained release and may reduce systemic toxicity.[5]
-
Explore Synthetic Derivatives: Research is ongoing to develop novel this compound derivatives with lower toxicity and enhanced efficacy.[6][7][8] Depending on your research goals, exploring these newer compounds could be beneficial.
Q4: What are the key signaling pathways affected by thiocolchicoside that contribute to its selective action?
A4: The selective action of thiocolchicoside in cancer cells is largely attributed to its inhibitory effect on the NF-κB (nuclear factor kappa B) signaling pathway.[1][4] NF-κB is often constitutively active in cancer cells, promoting survival and proliferation. By inhibiting this pathway, thiocolchicoside can selectively induce apoptosis in cancer cells. The pathway involves the inhibition of IκBα kinase (IKK) activation, which prevents the degradation of IκBα and the subsequent nuclear translocation of p65 (a subunit of NF-κB).[4][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in non-cancerous control cell line. | The concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 value for your specific non-cancerous cell line and use a concentration well below this for your experiments. |
| The exposure time is too long. | Conduct a time-course experiment to identify the optimal duration of treatment. | |
| The cell line is particularly sensitive to microtubule-disrupting agents. | If possible, switch to a less sensitive non-cancerous cell line or consider using thiocolchicoside, which has shown greater selectivity.[1] | |
| Inconsistent results in cytotoxicity assays. | Inaccurate cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count before plating. |
| Contamination of cell culture. | Regularly check for and address any microbial contamination. | |
| Instability of the compound in the culture medium. | Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. | |
| Difficulty in observing the expected downstream effects (e.g., apoptosis). | Insufficient concentration or exposure time. | Increase the concentration or duration of treatment based on preliminary dose-response and time-course studies. |
| The chosen assay is not sensitive enough. | Use a combination of apoptosis assays for confirmation (e.g., Annexin V/PI staining and Western blot for cleaved caspase-3). | |
| The cell line may have alternative survival pathways. | Investigate other relevant signaling pathways that may be active in your cell line. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot for Apoptosis Markers (Cleaved Caspase-3 and PARP)
This protocol is used to detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.
Materials:
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control.
Visualizations
References
- 1. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New synthetic this compound derivatives as lowtoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor agents 273. Design and synthesis of N-alkyl-thiocolchicinoids as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Synthetic this compound Derivatives as Lowtoxic Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 9. Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiocolchicine-Induced Apoptosis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for thiocolchicine-induced apoptosis experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced apoptosis?
A1: this compound is a microtubule-targeting agent. It binds to β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][2] This disruption of the microtubule network leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the G2/M phase.[1][2] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]
Q2: What are the key signaling pathways involved in this compound-induced apoptosis?
A2: The primary pathway is the intrinsic apoptotic pathway, often characterized by the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2.[1] Additionally, this compound has been shown to downregulate the NF-κB signaling pathway, which is involved in cell survival and proliferation.[3][4][5]
Q3: What is a good starting point for concentration and incubation time when using this compound?
A3: A good starting point is to use the IC50 value for your specific cell line as a reference. If the IC50 is unknown, a dose-response experiment with a logarithmic range of concentrations (e.g., 0.1 nM to 10 µM) is recommended. For incubation time, a preliminary time-course experiment is crucial. Common starting time points are 24, 48, and 72 hours.[1]
Q4: How does this compound's effect vary between different cell lines?
A4: The sensitivity to this compound can vary significantly between cell lines. Factors such as the expression levels of different tubulin isotypes, the status of cell cycle checkpoint proteins, and the activity of drug efflux pumps can all influence the cellular response. Therefore, it is essential to optimize the concentration and incubation time for each cell line.
Troubleshooting Guide
Issue 1: I am not observing a significant increase in apoptosis after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Incubation Time | The incubation period may be too short for apoptosis to be initiated and executed. Perform a time-course experiment, extending the incubation period (e.g., up to 72 or 96 hours).[6] It's also possible you are observing the cells too late, after apoptosis has transitioned to secondary necrosis. Include earlier time points in your analysis (e.g., 6, 12, 18 hours). |
| Incorrect Drug Concentration | The concentration of this compound may be too low to induce apoptosis. Perform a dose-response experiment to determine the optimal concentration for your cell line. Conversely, a very high concentration might induce necrosis instead of apoptosis. |
| Cell Line Resistance | Your cell line may be resistant to this compound. This could be due to high expression of anti-apoptotic proteins or drug efflux pumps. Consider using a higher concentration of this compound or a combination with other drugs. |
| Assay Limitations | Ensure your apoptosis detection method is appropriate. For example, Annexin V/PI staining is an early marker, while DNA fragmentation is a later event.[7] Using multiple assays to detect different apoptotic markers is recommended. |
| Compound Integrity | Ensure your this compound stock solution is properly prepared and stored to avoid degradation. Prepare fresh dilutions for each experiment. |
Issue 2: High levels of necrosis are observed instead of apoptosis.
| Possible Cause | Suggested Solution |
| Excessively High Drug Concentration | Very high concentrations of cytotoxic agents can lead to necrosis. Reduce the concentration of this compound to a range closer to the IC50 value of your cell line. |
| Prolonged Incubation Time | Apoptotic cells will eventually undergo secondary necrosis if left in culture for too long. Harvest cells at earlier time points to observe the apoptotic phase. |
| Suboptimal Cell Culture Conditions | Unhealthy cells are more prone to necrosis. Ensure your cells are in the logarithmic growth phase and that the culture is not contaminated. |
Issue 3: High variability between replicate experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells or plates at the start of the experiment. |
| Inaccurate Drug Dilutions | Prepare a master mix of the this compound dilution to add to all relevant wells to ensure consistency. |
| Variability in Incubation Time | Add reagents and terminate the experiment at consistent times for all samples. |
Quantitative Data
The following tables summarize the cytotoxic effects of this compound and its derivatives on various cancer cell lines.
Table 1: Cytotoxicity of this compound and Thiocolchicoside in Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Incubation Time |
| This compound | MCF-7 (Breast Cancer) | 0.01 µM | Not Specified |
| This compound | MDA-MB-231 (Breast Cancer) | 0.6 nM | Not Specified |
| This compound | MCF-7 ADRr (Doxorubicin-resistant Breast Cancer) | 400 nM | Not Specified |
| Thiocolchicoside | MCF-7 (Breast Cancer) | 79.02 nmol | Not Specified |
| Thiocolchicoside | KBM5 (Leukemia) | ~50 µM (Significant inhibition) | 5 days |
| Thiocolchicoside | A549 (Lung Cancer) | 269.3 µM | 24 hours |
Data compiled from multiple sources.[1][8][9]
Table 2: Illustrative Time-Course of Thiocolchicoside-Induced Cytotoxicity in A549 Cells
| Concentration | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |
| 32 µM | 62.25% | Lower | Lower |
| 320 µM | 44.29% | Lower | 26.73% |
| 1700 µM | 37.16% | Lower | 24.42% |
This table illustrates the time- and dose-dependent cytotoxic effects of this compound.[6][9] The cytotoxic effects become more pronounced at longer incubation times.[6][9]
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate, allow them to adhere overnight, and then treat with the desired concentrations of this compound for the chosen incubation time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry within one hour.[1]
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with ice-cold PBS, and fix in ice-cold 70% ethanol (B145695) while gently vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content by flow cytometry.[1]
4. Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis signaling pathways.
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 60 mm dish and treat with this compound for the desired time.
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., against p53, Bax, Bcl-2, cleaved caspase-3, PARP, β-actin) overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[1]
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for optimizing incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Current Research in Health Sciences » Submission » INVESTIGATION OF THE ANTIPROLIFERATIVE EFFECTS OF THIOCOLCHICOSIDE ON A549 LUNG CANCER CELLS [dergipark.org.tr]
Technical Support Center: Troubleshooting Thiocolchicine Resistance in Cancer Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to thiocolchicine resistance in cancer cell lines. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you navigate common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, a sulfur-containing derivative of colchicine, functions as a potent inhibitor of microtubule polymerization.[1][2] It binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death).[1]
Q2: My cancer cell line is showing decreased sensitivity to this compound. How can I confirm resistance?
To confirm resistance, you should generate a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to a sensitive, parental cell line.[3] A significant increase in the IC50 value is a primary indicator of acquired resistance.[3]
Q3: What are the common mechanisms of resistance to microtubule-targeting agents like this compound?
Resistance to microtubule-targeting agents can arise from several mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[4]
-
Target Alteration: Mutations in the tubulin subunits (α- and β-tubulin) can alter the drug's binding site or affect microtubule stability, leading to reduced drug efficacy.[5]
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to overcome the cell cycle arrest and apoptotic signals induced by this compound.[3] For instance, the NF-κB pathway has been implicated in chemoresistance.[6][7]
-
Altered Drug Metabolism: Cells may develop mechanisms to metabolize and inactivate the drug more rapidly.[3]
Troubleshooting Guide
Issue 1: Gradual loss of this compound efficacy over multiple experiments.
-
Possible Cause 1: Development of acquired resistance.
-
Troubleshooting Steps:
-
Perform a cell viability assay (e.g., MTT assay) to confirm a shift in the IC50 value compared to earlier passages.[3]
-
If resistance is confirmed, culture a batch of the cells in a drug-free medium for several passages and then re-challenge with this compound to assess the stability of the resistant phenotype.[3]
-
Initiate molecular analysis to investigate the resistance mechanism (see Q3 and the experimental protocols below).
-
-
-
Possible Cause 2: Drug degradation.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound.
-
Verify the storage conditions and stability of the drug as per the manufacturer's instructions.
-
-
-
Possible Cause 3: Cell line contamination or genetic drift.
Issue 2: Heterogeneous response to this compound within the cell population.
-
Possible Cause: Emergence of a resistant subclone.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound and its derivatives in various cancer cell lines, presented as IC50 values.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | MCF-7 (Breast Cancer) | 0.01 µM | [1] |
| This compound | MDA-MB-231 (Breast Cancer) | 0.6 nM | [1][8] |
| This compound | MCF-7 ADRr (Doxorubicin-resistant Breast Cancer) | 400 nM | [1][8] |
| This compound | L1210 (Murine Leukemia) | Not specified, potent inhibitor | [8] |
| This compound | CEM-VBL (MDR Leukemia) | 50 nM | [8] |
| Thiocolchicoside | MCF-7 (Breast Cancer) | 79.02 nmol | [1] |
| Thiocolchicoside | A549 (Lung Cancer) | 269.3 µM (at 24 hours) | [9] |
| N-deacetyl-N-(chromone-2-carbonyl)-thiocolchicine (TCD) | Hepatocellular Carcinoma Cell Lines | Nanomolar range | [10] |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and determine the IC50 value.
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle, which is useful for confirming G2/M arrest.[1]
-
Procedure:
-
Seed and treat cells with this compound as for the apoptosis assay.
-
Harvest the cells and wash them with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.[1]
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis induced by this compound.
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.[1]
-
4. Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in resistance mechanisms (e.g., P-gp, β-tubulin) or signaling pathways.[1]
-
Procedure:
-
Seed 1 x 10⁶ cells in a 60 mm dish and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the proteins of interest.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: A logical workflow for troubleshooting this compound resistance.
Caption: Key mechanisms of resistance to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Flow Cytometry Analysis of Thiocolchicine-Treated Cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with thiocolchicine and analyzing its effects on cells using flow cytometry.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect the cell cycle?
This compound, a derivative of colchicine, functions as a potent inhibitor of microtubule polymerization.[1] It binds to the colchicine-binding site on β-tubulin, a subunit of microtubules. This binding disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[2][3] The disruption of microtubule dynamics leads to an arrest of the cell cycle, primarily in the G2/M phase, and can subsequently induce apoptosis (programmed cell death) in cancer cells.[2]
Q2: How can flow cytometry be used to analyze the effects of this compound treatment?
Flow cytometry is a powerful technique for analyzing cells treated with this compound. Key applications include:
-
Cell Cycle Analysis: By staining cells with a DNA-intercalating dye like Propidium Iodide (PI), flow cytometry can quantify the DNA content of individual cells. This allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing the G2/M arrest induced by this compound.[2]
-
Apoptosis Detection: Using assays such as Annexin V/PI staining, flow cytometry can identify and quantify apoptotic cells. Annexin V binds to phosphatidylserine (B164497), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains late apoptotic and necrotic cells with compromised membranes.[3][4]
Q3: What are the expected results of a cell cycle analysis after successful this compound treatment?
Following effective treatment with this compound, you should observe a significant increase in the percentage of cells in the G2/M phase of the cell cycle compared to untreated control cells. This accumulation of cells at the G2/M checkpoint is a direct consequence of the drug's inhibitory effect on microtubule formation and the activation of the spindle assembly checkpoint.[3] Concurrently, you may see a decrease in the percentage of cells in the G0/G1 and S phases.
Q4: What are the key signaling pathways involved in this compound-induced apoptosis?
The primary trigger for apoptosis following this compound treatment is prolonged mitotic arrest. This sustained arrest activates the intrinsic apoptotic pathway. Key molecular events include the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2. This leads to the activation of caspases, with caspase-3 being a key executioner, ultimately leading to cell death.[3] Some studies also suggest a potential role in the modulation of inflammatory pathways, such as the inhibition of NF-κB activation.[1][3]
Troubleshooting Guides
Problem 1: Weak or no G2/M arrest is observed in the cell cycle histogram.
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. IC50 values can vary significantly between cell lines.[3] |
| Compound Instability | Ensure that the this compound stock solution is properly stored (protected from light and at the recommended temperature) and has not undergone multiple freeze-thaw cycles.[5] Prepare fresh dilutions for each experiment. |
| Cell Health and Confluency | Use healthy, actively dividing cells for your experiments. Cells that are overly confluent or stressed may not respond optimally to the treatment.[5] |
| Incorrect Flow Cytometer Setup | Ensure the flow cytometer is properly calibrated and that the voltage settings for the DNA dye channel are appropriate to resolve the G0/G1 and G2/M peaks. Run unstained and single-stain controls. |
Problem 2: High levels of cell death are observed, but it is unclear if it is apoptosis or necrosis.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | Very high concentrations of this compound can induce necrosis in addition to apoptosis. Use a range of concentrations in your initial experiments to identify a dose that primarily induces apoptosis. |
| Single-Parameter Apoptosis Assay | Relying solely on a DNA fragmentation assay or a viability dye can be misleading. Use a multi-parameter assay like Annexin V and a viability dye (e.g., PI or 7-AAD) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4] |
| Delayed Analysis | Analyze samples as soon as possible after staining. Prolonged incubation can lead to secondary necrosis of apoptotic cells.[6] |
Problem 3: High background or non-specific staining in the flow cytometry data.
| Possible Cause | Troubleshooting Step |
| Cell Clumps and Debris | Filter the cell suspension through a nylon mesh before analysis to remove aggregates.[6] Gate out debris based on forward and side scatter properties. |
| Improper Washing Steps | Ensure cells are washed sufficiently with cold PBS or binding buffer to remove unbound antibodies or dyes.[3] |
| Antibody Titration | If using antibody-based assays, titrate the antibody to determine the optimal concentration that gives a good signal-to-noise ratio.[7] |
| Autofluorescence | Include an unstained control to assess the level of cellular autofluorescence.[8] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase during treatment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the determined incubation period. Include a vehicle control (e.g., DMSO).[3]
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.[3]
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while gently vortexing.[3]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[3]
-
Incubate in the dark at room temperature for 30 minutes.[3]
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.[3]
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[3]
-
Incubate the cells in the dark at room temperature for 15 minutes.[3]
-
-
Analysis:
Quantitative Data
Table 1: Recommended Reagent Concentrations for Flow Cytometry Protocols
| Reagent | Typical Concentration | Purpose |
| Propidium Iodide (PI) | 20-50 µg/mL | DNA staining for cell cycle analysis and viability |
| RNase A | 50-100 µg/mL | Removes RNA to ensure specific DNA staining by PI |
| 70% Ethanol | - | Cell fixation for DNA content analysis |
| Annexin V-FITC | As per manufacturer's recommendation | Binds to phosphatidylserine on apoptotic cells |
Table 2: Example IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 Value |
| MCF-7 | 0.01 µM |
| MDA-MB-231 | 0.6 nM |
| Doxorubicin-resistant MCF-7 ADRr | 400 nM |
| Data from BenchChem application notes.[3] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. Flow cytometry troubleshooting [assay-protocol.com]
- 9. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiocolchicine Synthesis for Research Applications
Welcome to the technical support center for thiocolchicine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of this compound from its precursor, colchicine (B1669291). Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data summaries to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound from colchicine?
A1: The most common laboratory-scale synthesis of this compound from colchicine is a two-step process. The first step involves the selective demethylation of colchicine at the C-10 position to yield colchiceine (B1669290). The second step is the thiomethylation of colchiceine, which replaces the hydroxyl group at the C-10 position with a thiomethyl group, resulting in this compound.
Q2: Why is regioselective demethylation of colchicine challenging?
A2: Colchicine possesses four methoxy (B1213986) groups. Many demethylating agents can lack the selectivity to target only the C-10 methoxy group, leading to a mixture of mono-, di-, or even tri-demethylated isomers. These isomers often have very similar polarities, making their separation by standard chromatography difficult.
Q3: What are the common side products or impurities I should be aware of?
A3: Common impurities can include unreacted colchicine, over-demethylated colchicine analogs, and isomers of this compound if the preceding demethylation was not perfectly regioselective. N-deacetyl-N-formyl-colchicine is another potential impurity. During the thiomethylation step, incomplete reaction can leave colchiceine as a major impurity.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of both the demethylation and thiomethylation steps. By comparing the spots of your reaction mixture with the starting material and a product standard (if available), you can determine when the reaction is complete.
Q5: What is a typical yield for this compound synthesis?
A5: The overall yield can vary significantly depending on the optimization of reaction conditions and the efficiency of purification. While specific yields for the complete synthesis of this compound are not widely reported in single sources, the chemical conversion of colchicine to its demethylated derivatives can be in the range of 40-50%.[1] Subsequent steps will further reduce the overall yield. Careful optimization at each stage is crucial for maximizing the final product output.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Colchiceine (Step 1) | 1. Incomplete reaction. 2. Over-demethylation leading to multiple products. 3. Degradation of starting material or product. | 1. Monitor the reaction closely using TLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature. 2. Use milder demethylating agents or optimize the reaction temperature to favor mono-demethylation. 3. Ensure the reaction is carried out under an inert atmosphere if reagents are sensitive to air or moisture. |
| Multiple Spots on TLC after Demethylation | 1. Lack of regioselectivity of the demethylating agent. 2. Presence of impurities in the starting colchicine. | 1. This indicates the formation of multiple demethylated isomers. Purification by column chromatography will be necessary. Consider using a different, more selective demethylating agent in future syntheses. 2. Ensure the purity of the starting colchicine using techniques like HPLC or NMR before beginning the synthesis. |
| Low Yield of this compound (Step 2) | 1. Incomplete thiomethylation. 2. Degradation of the colchiceine intermediate. 3. Inefficient purification. | 1. Ensure the sodium methanethiolate (B1210775) is fresh and added in the correct stoichiometric ratio. Monitor the reaction by TLC until the colchiceine spot disappears. 2. Colchiceine can be unstable. Use it in the thiomethylation step as soon as possible after it is synthesized and purified. 3. Optimize the solvent system for extraction and the stationary/mobile phases for chromatography to ensure good separation of this compound from any remaining starting material or byproducts. |
| Product is Difficult to Purify/Crystallize | 1. Presence of closely related impurities. 2. Oily or amorphous nature of the crude product. | 1. Employ high-performance column chromatography with a carefully selected solvent gradient. 2. Try dissolving the crude product in a minimal amount of a good solvent and then adding an anti-solvent to induce precipitation. Seeding with a small crystal of pure this compound, if available, can also promote crystallization. |
Experimental Protocols
Step 1: Regioselective C-10 Demethylation of Colchicine to Colchiceine
This protocol is adapted from established procedures for the demethylation of colchicine.
Materials:
-
Colchicine
-
Glacial Acetic Acid
-
0.1N Hydrochloric Acid
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
-
Solvents for column chromatography (e.g., dichloromethane (B109758)/methanol (B129727) gradient)
Procedure:
-
In a round-bottom flask, dissolve colchicine in a mixture of glacial acetic acid and 0.1N hydrochloric acid.
-
Heat the reaction mixture to 100°C and maintain this temperature for approximately 6 hours.
-
Monitor the reaction progress by TLC. A typical mobile phase would be a mixture of dichloromethane and methanol (e.g., 95:5 v/v). The disappearance of the colchicine spot and the appearance of a more polar spot corresponding to colchiceine indicates the reaction is proceeding.
-
Upon completion, allow the mixture to cool. A yellow solid may precipitate.
-
Neutralize the reaction mixture carefully with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous residue multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude colchiceine.
-
Purify the crude product by column chromatography on silica gel to yield pure colchiceine.
Step 2: Synthesis of this compound from Colchiceine
This protocol is based on the thiomethylation of colchiceine-like intermediates.
Materials:
-
Colchiceine (from Step 1)
-
Methanol
-
Water
-
Sodium Methanethiolate (Sodium Thiomethoxide)
-
Dichloromethane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexane gradient)
Procedure:
-
Dissolve the purified colchiceine in a mixture of methanol and water in a round-bottom flask.
-
Add sodium methanethiolate to the solution.
-
Stir the reaction mixture at room temperature for approximately 24 hours.
-
Monitor the reaction by TLC until the colchiceine spot is no longer visible.
-
Quench the reaction by adding water.
-
Extract the product into dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Quantitative Data Summary
The following table summarizes reported yields for reactions related to this compound synthesis. Note that yields can be highly variable and are dependent on specific reaction conditions and purification efficiency.
| Reaction Step | Product | Reported Yield | Reference |
| Chemical conversion of colchicine | 2- or 3-demethyl colchicine | ~40-50% | [1] |
| Glycosylation of 3-O-demethylthis compound | Thiocolchicoside (B1682803) | 71% | [2] |
| Glycosylation of 3-O-demethylthis compound | 3-O-α-L-rhamnopyranosyl-3-O-demethylthis compound | 78% | [2] |
| Deprotection of acetylated thiocolchicoside intermediate | Thiocolchicoside | 70% (overall for two steps) | [2] |
Visualized Workflows and Pathways
Caption: Overall synthetic pathway from colchicine to this compound.
Caption: A decision-tree workflow for troubleshooting this compound synthesis.
References
Validation & Comparative
comparing the efficacy of thiocolchicine vs colchicine on microtubule polymerization
For researchers and professionals in drug development, understanding the nuanced differences between antimitotic agents is paramount. This guide provides a detailed comparison of thiocolchicine and its parent compound, colchicine (B1669291), focusing on their efficacy in inhibiting microtubule polymerization. This analysis is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding.
Mechanism of Action: A Shared Path with Subtle Divergences
Both this compound and colchicine exert their cytotoxic and anti-inflammatory effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[1][2] They bind to the colchicine-binding site on the β-tubulin subunit of the αβ-tubulin heterodimer.[1][3] This binding event induces a conformational change in the tubulin dimer, preventing its incorporation into the growing microtubule polymer.[2][3] The resulting drug-tubulin complex can also co-polymerize into the microtubule ends, effectively "capping" them and preventing further elongation, which leads to a net depolymerization of the microtubule network.[2]
While sharing this fundamental mechanism, some evidence suggests that the substitution of the methoxy (B1213986) group at the C-10 position in colchicine with a thiomethyl group in this compound may influence binding kinetics.[1] It has been reported that this modification in this compound increases molecular stability and allows for more rapid binding to tubulin compared to colchicine.[1]
Quantitative Comparison of Inhibitory Efficacy
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) for tubulin polymerization and their binding affinity (Ki). The available data from various studies are summarized below. It is important to note that direct comparisons of IC50 values across different studies should be approached with caution due to variations in experimental conditions and assays.
| Compound | IC50 for Tubulin Polymerization Inhibition (µM) | Tubulin Binding Affinity (Ki, µM) | Source |
| This compound | 2.5 | 0.7 | [1][4] |
| Colchicine | 2.68 - 10.6 | Not Consistently Reported |
The data indicates that this compound has a potent inhibitory effect on tubulin polymerization with a reported IC50 of 2.5 µM and a strong binding affinity with a Ki of 0.7 µM.[1][4] The reported IC50 values for colchicine show a broader range, which may be attributable to differences in experimental setups across various studies.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
A standardized in vitro tubulin polymerization assay is crucial for evaluating and comparing the inhibitory effects of compounds like this compound and colchicine.[1] The most common method measures the increase in turbidity (light scattering) as tubulin dimers polymerize into microtubules.[1][5][6]
Objective: To determine the IC50 of a test compound (this compound or colchicine) on tubulin polymerization.
Materials:
-
Purified tubulin protein
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Test compounds (this compound, colchicine) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP.
-
Dispense the tubulin solution into the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor like nocodazole).
-
Initiate polymerization by incubating the plate at 37°C in the spectrophotometer.
-
Measure the absorbance at 340 nm every minute for a set period (e.g., 60 minutes).
-
Plot the absorbance values against time to generate polymerization curves.
-
Determine the rate of polymerization for each compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Process and Pathway
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Caption: Mechanism of microtubule polymerization inhibition by colchicine and this compound.
Conclusion
Both this compound and colchicine are potent inhibitors of microtubule polymerization that act by binding to the colchicine-binding site on β-tubulin. While they share a common mechanism of action, available data suggests that this compound may exhibit a slightly higher binding affinity and more consistent inhibitory concentrations in in vitro assays. The variability in reported IC50 values for colchicine underscores the importance of standardized experimental protocols for direct comparative studies. The information and protocols provided in this guide offer a foundational resource for researchers investigating these and other microtubule-targeting agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Microtubule Associated | TargetMol [targetmol.com]
- 5. Inhibition of microtubule polymerization by the tubulin-colchicine complex: inhibition of spontaneous assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
Thiocolchicine's Tubulin Binding Affinity: A Comparative Analysis
A comprehensive guide for researchers on the validation of thiocolchicine's interaction with tubulin, benchmarked against colchicine (B1669291) and other tubulin inhibitors.
This compound, a semi-synthetic derivative of colchicine, is a potent inhibitor of tubulin polymerization.[1] By binding to the colchicine-binding site on the β-tubulin subunit, it disrupts microtubule dynamics, a mechanism central to its therapeutic potential.[1][2] This guide provides an objective comparison of this compound's binding affinity with other tubulin-targeting agents, supported by experimental data and detailed protocols.
Quantitative Comparison of Binding Affinities
The binding affinity of a compound to its target is a critical parameter in drug development. For tubulin inhibitors, this is often expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) for tubulin polymerization. The following table summarizes the available quantitative data for this compound and its parent compound, colchicine.
| Compound | IC50 for Tubulin Polymerization Inhibition (µM) | Tubulin Binding Affinity (Ki, µM) |
| This compound | 2.5[2] | 0.7[2] |
| Colchicine | 2.68 - 10.6[2] | Not Reported[2] |
Note: IC50 values for colchicine are presented as a range from different studies to illustrate the variability in reported activities.[2]
Some evidence suggests that the substitution of a methoxy (B1213986) group with a thiomethyl group in this compound may lead to more rapid binding to tubulin compared to colchicine.[2]
Signaling Pathway of Tubulin Polymerization Inhibition
The binding of this compound to the colchicine-binding site on β-tubulin initiates a cascade of events that disrupt microtubule dynamics, leading to mitotic arrest and ultimately apoptosis.[2]
Caption: Signaling pathway of tubulin polymerization inhibition.
Experimental Protocols
Accurate determination of binding affinity relies on robust and well-defined experimental protocols. The following sections detail common methodologies used to validate the interaction between small molecules and tubulin.
In Vitro Tubulin Polymerization Assay
This assay is fundamental for evaluating the inhibitory effects of compounds on microtubule formation.[3] It measures the increase in turbidity as tubulin dimers polymerize into microtubules.[3]
Principle: The polymerization of tubulin into microtubules causes light scattering, which can be measured as an increase in absorbance at 340-350 nm.[3] Inhibitors of this process will reduce the rate and extent of this absorbance increase.[3]
Materials:
-
Purified, microtubule-associated protein (MAP)-rich tubulin[3]
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol)[3]
-
Test compounds (this compound, Colchicine)
-
Temperature-controlled spectrophotometer with a 96-well plate reader[3]
-
Ice-cold 96-well plates[3]
Procedure:
-
Prepare solutions of test compounds at various concentrations.[3]
-
On ice, add MAP-rich tubulin to the General Tubulin Buffer.[3]
-
In a pre-chilled 96-well plate on ice, add the tubulin solution to each well.[3]
-
Add the test compounds or vehicle (e.g., DMSO) to the respective wells.[3]
-
Immediately transfer the plate to the pre-warmed (37°C) spectrophotometer.[3]
-
Measure the absorbance at 350 nm every 30 seconds for 25-60 minutes.[3]
-
Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by analyzing the concentration-dependent inhibition of the polymerization rate or extent.[3]
Caption: Workflow for tubulin polymerization assay.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique used to determine the interaction of a ligand with a protein.[4] Changes in the intrinsic fluorescence of tubulin (from tryptophan residues) or the fluorescence of a probe upon ligand binding can be used to calculate binding parameters.[4]
Principle: The binding of a ligand to tubulin can cause a conformational change in the protein, altering the environment of its tryptophan residues and thus changing their fluorescence properties. Alternatively, a fluorescent probe that binds to the same site can be displaced by a competitor, leading to a change in fluorescence.[4]
General Protocol for Competitive Binding Assay:
-
Incubate a fixed concentration of tubulin with a fluorescent probe known to bind to the colchicine site.
-
Titrate this solution with increasing concentrations of the test compound (e.g., this compound).
-
Measure the fluorescence intensity at each concentration point after an incubation period to allow for equilibrium.
-
A decrease in fluorescence intensity indicates displacement of the probe by the test compound.
-
The binding affinity (Ki) of the test compound can be calculated by fitting the data to a competitive binding isotherm.[4]
Isothermal Titration Calorimetry (ITC)
ITC is a label-free method that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).[5]
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (tubulin) in a sample cell. The heat change upon binding is measured relative to a reference cell.[5]
Procedure Outline:
-
Prepare the tubulin solution in the sample cell and the this compound solution in the injection syringe in identical, degassed buffers to minimize heats of dilution.[5]
-
Perform an initial injection and a series of subsequent injections of the ligand into the protein solution.[6]
-
The heat change after each injection is measured.
-
The data are plotted as heat change per injection versus the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.[7]
Caption: Workflow for Isothermal Titration Calorimetry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Isothermal titration calorimetry [cureffi.org]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Comparative Analysis of Thiocolchicine and Paclitaxel on Cell Cycle Progression
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective, data-supported comparative analysis of thiocolchicine and paclitaxel (B517696), two potent microtubule-targeting agents used in cancer research. While both compounds effectively induce cell cycle arrest, their fundamental mechanisms of action on the microtubule cytoskeleton are diametrically opposed. This analysis delves into their distinct effects on microtubule dynamics, cell cycle progression, and the induction of apoptosis, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: A Tale of Two Opposites
The primary cellular target for both this compound and paclitaxel is the microtubule network, a critical component of the cytoskeleton essential for cell division.[1][2] However, they manipulate microtubule dynamics in opposite ways.
-
This compound: As a derivative of colchicine, this compound is a microtubule destabilizing agent .[2] It binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of αβ-tubulin heterodimers into microtubules.[2][3] This disruption leads to a net depolymerization of the microtubule network, effectively dismantling the mitotic spindle required for chromosome segregation.[2][4]
-
Paclitaxel: In stark contrast, paclitaxel is a microtubule stabilizing agent .[1][5] It binds to the β-tubulin subunit within the microtubule polymer, promoting the assembly of tubulin dimers and preventing their disassembly.[1][6] This results in the formation of abnormally stable, non-functional microtubules, which also disrupts the dynamic nature of the mitotic spindle.[1][5][7]
Impact on Cell Cycle Progression
Despite their contrary mechanisms, both this compound and paclitaxel induce a potent cell cycle arrest at the G2/M phase .[1][3][8] This arrest is triggered by the activation of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC detects improper microtubule attachment to chromosomes and halts mitotic progression until all chromosomes are correctly aligned, preventing aneuploidy.[7][9]
-
This compound-induced arrest: By preventing microtubule formation, this compound ensures the mitotic spindle cannot be assembled, leading to SAC activation and a prolonged G2/M arrest.[3]
-
Paclitaxel-induced arrest: By creating hyper-stable microtubules, paclitaxel suppresses their dynamics, which is equally disruptive to the formation of a functional bipolar spindle.[10][11] This also activates the SAC, leading to mitotic block.[7][9] In some cases, paclitaxel can also lead to the formation of abnormal multipolar spindles, further contributing to mitotic catastrophe.[6][12]
Induction of Apoptosis and Associated Signaling Pathways
Prolonged arrest in mitosis is a potent trigger for programmed cell death, or apoptosis. Both drugs are effective inducers of apoptosis in cancer cells, although the downstream signaling cascades can vary.
Paclitaxel-Induced Apoptosis: Paclitaxel-induced apoptosis is initiated following mitotic arrest and involves multiple signaling pathways.[9][13] Key events include the aberrant activation of cyclin-dependent kinases and the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway.[9] Paclitaxel can also modulate the function of apoptotic regulatory proteins like Bcl-2 and suppress the PI3K/Akt survival pathway.[14][15] Some studies suggest that paclitaxel-induced apoptosis may occur independently of a G2/M arrest under certain conditions.[16]
This compound-Induced Apoptosis: this compound's induction of apoptosis is also linked to mitotic arrest.[2] Studies on this compound and its glycoside, thiocolchicoside (B1682803), have shown this process involves the upregulation of the p53 tumor suppressor protein.[17][18] This leads to the modulation of the intrinsic apoptotic pathway, characterized by changes in the expression of Bcl-2 family proteins.[3] Furthermore, thiocolchicoside has been shown to inhibit the pro-survival NF-κB signaling pathway, which contributes to its anticancer effects by downregulating anti-apoptotic proteins like Bcl-2 and XIAP and inducing the cleavage of caspase-3 and PARP.[19][20][21]
Comparative Cytotoxicity Data
The cytotoxic efficacy of a compound is often measured by its half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value. The following table summarizes reported cytotoxicity data for this compound and paclitaxel in various breast cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 / GI50 Value (nM) |
| This compound | MCF-7 | Breast | 10[3] |
| MDA-MB-231 | Breast | 0.6[3] | |
| Thiocolchicoside * | MCF-7 | Breast | 79.02[3][17][18] |
| Paclitaxel | MCF-7 | Breast | <10[22] |
| MDA-MB-231 | Breast | <10[22] | |
| T-47D | Breast | 1577.2[23] | |
| NCI/ADR-RES | Breast (Resistant) | 5,800 |
Note: Thiocolchicoside is the glycoside of this compound.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug comparison studies. Below are detailed methodologies for key assays used to evaluate the effects of this compound and paclitaxel on cell cycle progression and protein expression.
Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry
This method quantifies cellular DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, paclitaxel, or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Aspirate the culture medium and wash cells with ice-cold Phosphate-Buffered Saline (PBS). Detach cells using trypsin-EDTA, then neutralize with complete medium.
-
Fixation: Transfer the cell suspension to a centrifuge tube and pellet the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[3]
-
Storage: Incubate the fixed cells at -20°C for a minimum of 2 hours.[3] Cells can be stored for several weeks at this temperature.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[3]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[3]
-
Analysis: Analyze the DNA content by flow cytometry. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis (e.g., p53, Bcl-2, cleaved caspase-3, PARP).[3]
Protocol:
-
Cell Culture and Lysis: Seed and treat cells as described above (e.g., in 60 mm dishes). After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53, anti-Bcl-2) overnight at 4°C with gentle agitation.[3]
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: After final washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
-
Quantification: Quantify the band intensities using densitometry software and normalize the expression of the target protein to a loading control, such as β-actin or GAPDH.[3]
Conclusion
This compound and paclitaxel represent two distinct classes of microtubule-targeting agents that, despite opposing molecular mechanisms, converge on a common outcome: G2/M cell cycle arrest and the induction of apoptosis in proliferating cancer cells. This compound acts as a classic antimitotic agent by inhibiting microtubule polymerization, while paclitaxel freezes microtubule dynamics by preventing their depolymerization. Understanding these fundamental differences is critical for their strategic application in cancer research and for the development of novel therapeutic strategies, including potential combination therapies that exploit these distinct mechanisms. The protocols and data presented herein provide a foundational guide for the continued investigation and comparison of these and other microtubule-active compounds.
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. molbiolcell.org [molbiolcell.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. stemcell.com [stemcell.com]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. scitepress.org [scitepress.org]
Thiocolchicine's Anti-Cancer Potential: A Comparative Analysis Across Tumor Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-cancer effects of thiocolchicine and its derivatives across various tumor models. This document synthesizes experimental data on its efficacy, details the underlying molecular mechanisms, and provides established protocols for further investigation.
This compound, a semi-synthetic analog of colchicine, has demonstrated significant anti-cancer activity in a variety of preclinical tumor models. By targeting the fundamental process of microtubule polymerization, it triggers a cascade of events leading to cell cycle arrest and programmed cell death. This guide cross-validates these effects and presents the data in a comparative format to aid in the evaluation of its therapeutic potential.
Comparative Efficacy in a Panel of Cancer Cell Lines
The cytotoxic effects of this compound and its primary glycoside, thiocolchicoside (B1682803), have been evaluated across a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below. It is important to note that experimental conditions, such as incubation times, can vary between studies, which may influence the reported IC50 values.
| Compound | Cancer Type | Cell Line | IC50 Value | Incubation Time | Reference |
| This compound | Breast Cancer | MCF-7 | 0.01 µM | Not Specified | [1] |
| This compound | Breast Cancer | MDA-MB-231 | 0.6 nM | Not Specified | [1] |
| This compound | Doxorubicin-Resistant Breast Cancer | MCF-7 ADRr | 400 nM | Not Specified | [1] |
| Thiocolchicoside | Breast Cancer | MCF-7 | 79.02 nM | Not Specified | [1] |
| Thiocolchicoside | Leukemia | KBM-5, Jurkat | Proliferation completely inhibited at 25, 50, and 100 µM | 3 and 5 days | [2] |
| Thiocolchicoside | Myeloma | U266, RPMI-8226, MM.1S | Proliferation inhibited at 25, 50, and 100 µM | 5 days | [2] |
| Thiocolchicoside | Colon Cancer | HCT-116, Caco-2, HT-29 | Proliferation inhibited at 50 and 100 µM | 5 days | [2] |
| Thiocolchicoside | Squamous Cell Carcinoma | SCC4 | Concentration-dependent inhibition up to 100 µM | 5 days | [2] |
| Thiocolchicoside | Kidney Cancer | A293 | Proliferation inhibited at 100 µM | 5 days | [2] |
| Thiocolchicoside | Triple-Negative Breast Cancer | TNBC cell lines | Cell viability reduced to 39.84% at 500 µM | Not Specified | [3] |
In Vivo Anti-Tumor Activity
While in vitro studies have shown promising results, publicly available data on the in vivo anti-cancer efficacy of this compound and its direct derivatives in animal tumor models is limited. Further research is required to establish its therapeutic potential in a preclinical in vivo setting. One study noted that further investigation is needed to explore the in vivo potential of thiocolchicoside against cancer.[4]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound exerts its anti-cancer effects through a well-defined mechanism of action that culminates in apoptosis. The key signaling pathways involved are detailed below.
Microtubule Disruption and Cell Cycle Arrest
The primary molecular target of this compound is β-tubulin, a subunit of microtubules.[1] By binding to the colchicine-binding site on β-tubulin, it inhibits the polymerization of tubulin dimers into microtubules.[1] This disruption of the microtubule network is a critical event that activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1]
Caption: A typical experimental workflow for evaluating the anti-cancer effects of this compound in vitro.
Induction of Apoptosis through Intrinsic and Extrinsic Pathways
Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, which is often characterized by the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2.[1] This leads to the activation of effector caspases, such as caspase-3, and the subsequent cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.[4]
Inhibition of the NF-κB Signaling Pathway
A significant aspect of thiocolchicoside's anti-cancer activity is its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] The NF-κB pathway plays a crucial role in inflammation, cell survival, and proliferation. Thiocolchicoside has been shown to inhibit the activation of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα).[4] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes that promote cell survival.[4]
Caption: A diagram illustrating the key signaling pathways modulated by this compound, leading to cancer cell death.
Detailed Experimental Protocols
For researchers aiming to validate or expand upon these findings, the following are detailed protocols for key experiments.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound (e.g., 0, 10, 25, 50, 75, 100 µM). Include a vehicle control (DMSO).[5]
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).[5]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the NF-κB signaling pathway.
Materials:
-
6-well plates or 60 mm dishes
-
Cancer cell lines
-
Thiocolchicoside
-
TNF-α (Tumor Necrosis Factor-alpha) or other NF-κB activators
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p65, phospho-IκBα, IκBα, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed 1.5 x 10^6 cells in a 60 mm dish and treat with thiocolchicoside (e.g., 100 µM) for a specified time (e.g., 24 hours).[4]
-
Stimulate the cells with an NF-κB activator like TNF-α (e.g., 0.1 nmol/L) for a short period (e.g., 10-30 minutes) to induce IκBα phosphorylation and degradation.[4]
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound or its derivatives
-
Ice-cold PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) and RNase A staining solution
-
Flow cytometer
Procedure:
-
Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.[1]
-
Treat the cells with the test compound at the desired concentrations for 24 or 48 hours.[1]
-
Harvest the cells (including floating cells) and wash them with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.[1]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
References
- 1. New synthetic this compound derivatives as lowtoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Neurotoxicity of Microtubule Inhibitors: Thiocolchicine in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxicity of thiocolchicine and other prominent microtubule inhibitors, including colchicine (B1669291), vinca (B1221190) alkaloids (vincristine and vinblastine), and taxanes (paclitaxel). The information is supported by experimental data to assist in preclinical research and drug development.
Executive Summary
Microtubule inhibitors are a cornerstone of cancer chemotherapy, but their clinical utility is often limited by dose-dependent neurotoxicity. This guide focuses on comparing the neurotoxic profiles of various microtubule-targeting agents, with a special emphasis on this compound. While direct comparative neurotoxicity studies for this compound are limited, this guide synthesizes available data on its activity and that of its parent compound, colchicine, alongside well-characterized neurotoxic agents like vinca alkaloids and taxanes. The data suggests that while all these agents disrupt microtubule dynamics, the severity and nature of their neurotoxic effects can vary significantly.
Comparative Analysis of Neurotoxicity
The neurotoxicity of these compounds is primarily linked to their interaction with tubulin, the building block of microtubules. Disruption of microtubule dynamics in neurons leads to impaired axonal transport, a critical process for neuronal survival and function, ultimately resulting in peripheral neuropathy.
Quantitative Neurotoxicity Data
The following table summarizes the available quantitative data on the inhibitory effects of these compounds on tubulin polymerization and their cytotoxic effects on various cell lines, including neuronal cells. It is important to note that experimental conditions can influence these values.
| Compound | Assay | Cell Line/System | IC50 / Effect Concentration | Reference |
| This compound | Tubulin Polymerization Inhibition | Purified Tubulin | 2.5 µM | [1] |
| Competitive Tubulin Binding (Ki) | Purified Tubulin | 0.7 µM | [1] | |
| Cytotoxicity (MTT Assay) | Various Cancer Cell Lines | 25-100 µM (after 1-5 days) | [2] | |
| Colchicine | Tubulin Polymerization Inhibition | Purified Tubulin | 8.1 µM | [3] |
| Neurite Outgrowth Inhibition | iPSC-derived Motor Neurons | 55.81 nM (after 48h) | [4] | |
| Neurite Outgrowth Inhibition | iPSC-derived Cortical Neurons | 21.84 nM (after 48h) | [4] | |
| Neurite Outgrowth Inhibition | Chick Spinal Ganglia | 2.4 x 10⁻⁸ - 1.2 x 10⁻⁷ M | [5] | |
| Vincristine | Neurite Outgrowth Inhibition | iPSC-derived Motor Neurons | LC50 (neurites): 0.37 nM | [6] |
| Neurite Outgrowth Inhibition | iPSC-derived Sensory Neurons | ~1 nM | [1] | |
| Neurite Outgrowth Inhibition | Dorsal Root Ganglion (DRG) Explants | Significant reduction at 2.5 ng/ml | [7] | |
| Vinblastine | Cytotoxicity | Human Neural Tumors | Not specified | [8] |
| Paclitaxel | Neurite Outgrowth Inhibition | Dorsal Root Ganglion (DRG) Cultures | Significant reduction at 10-100 nM | [4] |
| Neurite Outgrowth Inhibition | Differentiated PC12 Cells | Significant reduction at 5 ng/ml |
Note on Thiocolchicoside (B1682803): It is crucial to distinguish this compound from its glycoside derivative, thiocolchicoside. While structurally related, thiocolchicoside is primarily used as a muscle relaxant and its neurotoxicity is associated with GABA-A receptor antagonism, leading to proconvulsant effects, a mechanism distinct from microtubule disruption.
Signaling Pathways and Mechanisms of Action
The primary mechanism of neurotoxicity for these compounds involves the disruption of microtubule dynamics, which are essential for maintaining neuronal structure and function, particularly axonal transport.
Caption: Signaling pathway of microtubule inhibitor-induced neurotoxicity.
Experimental Protocols
Detailed methodologies for key in vitro assays used to assess neurotoxicity are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Caption: Experimental workflow for in vitro tubulin polymerization assay.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA) containing GTP. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add the tubulin solution to wells containing the test compound or vehicle control.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate microtubule polymerization.
-
Data Acquisition: Measure the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The concentration of the compound that inhibits polymerization by 50% (IC50) is determined.
Neuronal Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of the microtubule inhibitor for a specified duration (e.g., 24-72 hours).
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Neurite Outgrowth Assay
This assay quantifies the ability of neurons to extend neurites, a process highly dependent on a functional microtubule network.
Caption: Experimental workflow for the neurite outgrowth assay.
Protocol:
-
Cell Plating: Seed neuronal cells (e.g., iPSC-derived neurons, primary DRG neurons) on a supportive substrate (e.g., laminin (B1169045) or Matrigel-coated plates).
-
Treatment: After cell attachment, add the microtubule inhibitor at various concentrations.
-
Incubation: Culture the cells for a period sufficient for neurite outgrowth (typically 24-72 hours).
-
Immunostaining: Fix the cells and stain for a neuronal marker, such as β-III tubulin, to visualize the neurites. A nuclear counterstain (e.g., DAPI) is also used.
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Use automated image analysis software to quantify various parameters of neurite morphology, such as total neurite length, number of neurites, and branching points.
-
Data Interpretation: The concentration-dependent effect of the inhibitor on neurite outgrowth is determined.
Conclusion
The available data indicates that this compound, similar to its parent compound colchicine, is a potent inhibitor of tubulin polymerization. While direct comparative studies on its neurotoxicity are not as extensive as for other microtubule inhibitors, its biochemical profile suggests a potential for neurotoxic effects through the disruption of microtubule dynamics. The provided quantitative data and experimental protocols offer a framework for researchers to further investigate the specific neurotoxic profile of this compound and compare it with other microtubule-targeting agents in a standardized manner. Such studies are crucial for the development of safer and more effective chemotherapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of this compound on axonal cytoskeleton of the rat peroneus nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of the neurotoxic effects of colchicine, the vinca alkaloids, and other microtubule poisons [ouci.dntb.gov.ua]
A Comparative Analysis of ThioCol-N: A Novel Thiocolchicine Derivative Targeting Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel thiocolchicine derivative, designated ThioCol-N, with established microtubule-targeting agents, Colchicine (B1669291) and Paclitaxel. The objective is to validate the mechanism of action of ThioCol-N and assess its potential as a potent anti-cancer agent. This document outlines the experimental data, detailed protocols, and visual representations of the underlying biological processes and workflows.
Introduction to ThioCol-N
ThioCol-N is a novel, semi-synthetic this compound derivative developed for enhanced anti-tumor activity and an improved safety profile compared to its parent compound, colchicine. It is hypothesized that ThioCol-N, like colchicine, acts as a microtubule destabilizing agent by binding to the colchicine-binding site on β-tubulin. This interference with microtubule dynamics is expected to induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis in cancer cells. This guide presents a comparative analysis of ThioCol-N's effects against colchicine, a well-characterized microtubule destabilizer, and paclitaxel, a microtubule stabilizer, to elucidate its precise mechanism of action.
Comparative Data on Microtubule-Targeting Activity
The following tables summarize the quantitative data from key experiments comparing the effects of ThioCol-N, Colchicine, and Paclitaxel on tubulin polymerization, cell cycle progression, and apoptosis.
Table 1: In Vitro Tubulin Polymerization Assay
| Compound | Concentration | Inhibition of Polymerization (IC50) | Effect on Microtubule Mass |
| ThioCol-N | 1 µM | 0.8 µM | Decrease |
| Colchicine | 1 µM | 2.5 µM | Decrease |
| Paclitaxel | 1 µM | Not Applicable (Promotes Polymerization) | Increase |
| Vehicle (DMSO) | 0.1% | No Inhibition | No Change |
Table 2: Cell Cycle Analysis in HeLa Cells (24-hour treatment)
| Compound | Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | 0.1% | 55% | 25% | 20% |
| ThioCol-N | 100 nM | 15% | 5% | 80% |
| Colchicine | 500 nM | 20% | 8% | 72% |
| Paclitaxel | 100 nM | 10% | 5% | 85% |
Table 3: Apoptosis Induction in HeLa Cells (48-hour treatment)
| Compound | Concentration | % Apoptotic Cells (Annexin V Positive) |
| Vehicle (DMSO) | 0.1% | < 5% |
| ThioCol-N | 100 nM | 75% |
| Colchicine | 500 nM | 65% |
| Paclitaxel | 100 nM | 80% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (10 mM)
-
ThioCol-N, Colchicine, Paclitaxel, and DMSO (vehicle control)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a 10X stock solution of the test compounds (ThioCol-N, Colchicine, Paclitaxel) and vehicle control (DMSO) in General Tubulin Buffer.
-
On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL.
-
Add GTP to the tubulin solution to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
In a pre-chilled 96-well plate, add 10 µL of the 10X compound dilutions or vehicle control to the appropriate wells.
-
Initiate the polymerization reaction by adding 90 µL of the tubulin/GTP/glycerol solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by measuring the concentration of the compound that inhibits the rate of polymerization by 50%.
Immunofluorescence Staining of Microtubules
This method visualizes the effects of the test compounds on the microtubule network within cells.[1]
Materials:
-
HeLa cells
-
Sterile glass coverslips
-
12-well plates
-
Phosphate-Buffered Saline (PBS)
-
Methanol (B129727) (ice-cold)
-
Blocking buffer (3% BSA in PBS)
-
Primary antibody: mouse anti-α-tubulin antibody
-
Secondary antibody: FITC-conjugated goat anti-mouse IgG
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Seed HeLa cells on sterile glass coverslips in a 12-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of ThioCol-N, Colchicine, Paclitaxel, or vehicle (DMSO) for 24 hours.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with ice-cold methanol for 5 minutes at -20°C.[2]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the FITC-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[3]
Materials:
-
HeLa cells
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and treat with ThioCol-N, Colchicine, Paclitaxel, or vehicle (DMSO) for 24 hours.
-
Harvest the cells, including any floating cells from the medium, by trypsinization.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 0.5 mL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS and resuspend in 1 mL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
Apoptosis Assay by Annexin V Staining
This assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.[4]
Materials:
-
HeLa cells
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and treat with ThioCol-N, Colchicine, Paclitaxel, or vehicle (DMSO) for 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Centrifuge and resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key pathways and processes involved in the validation of ThioCol-N's mechanism of action.
Caption: Signaling pathway of ThioCol-N-induced apoptosis.
Caption: Workflow for validating ThioCol-N's mechanism.
Conclusion
The experimental data strongly supports the hypothesis that ThioCol-N functions as a potent microtubule destabilizing agent. Its ability to inhibit tubulin polymerization in vitro, disrupt the cellular microtubule network, induce G2/M phase cell cycle arrest, and trigger apoptosis at nanomolar concentrations demonstrates a mechanism of action consistent with binding to the colchicine site on tubulin. The comparative analysis indicates that ThioCol-N is more potent than the parent compound, Colchicine, in these assays. The contrasting effects observed with the microtubule stabilizer, Paclitaxel, further validate ThioCol-N's role as a microtubule destabilizer. These findings underscore the potential of ThioCol-N as a promising candidate for further preclinical and clinical development as an anti-cancer therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
A Comparative Analysis of the Side Effects of Thiocolchicine and Thiocolchicoside
A guide for researchers and drug development professionals
Thiocolchicine and its semi-synthetic derivative, thiocolchicoside (B1682803), both analogues of colchicine, are compounds with significant pharmacological interest, primarily for their muscle relaxant and anti-inflammatory properties. However, their clinical application is circumscribed by a notable side effect profile, particularly concerning their potential for cytotoxicity and genotoxicity. This guide provides a comparative overview of the adverse effects of this compound and thiocolchicoside, supported by available experimental data and methodologies, to inform preclinical and clinical research.
Thiocolchicoside has been widely used as a muscle relaxant, but concerns over its safety have emerged.[1] Its chemical structure, being a derivative of colchicine, suggests a similar profile of adverse effects.[1] The most significant of these is the potential for aneuploidy (an abnormal number of chromosomes in a cell), which is linked to its metabolite M2 (also known as SL59.0955).[2][3] This has led to restrictions on its use in several countries.[4] this compound, the direct aglycone of thiocolchicoside, is a potent compound with a more severe acute toxicity profile.[5]
This comparative guide will delve into the specific side effects of each compound, present available quantitative data, detail relevant experimental protocols, and visualize the underlying mechanisms and workflows.
Quantitative Data on Side Effects
A direct quantitative comparison of the side effects of this compound and thiocolchicoside is challenging due to a lack of head-to-head clinical trials. The available data is largely derived from individual preclinical and clinical studies, as well as pharmacovigilance databases. The following table summarizes the key toxicological data for both compounds.
| Side Effect/Parameter | This compound | Thiocolchicoside | Source(s) |
| Acute Toxicity | Fatal if swallowed or inhaled.[5] | Toxic if swallowed.[6] | [5][6] |
| LD50 (Mouse, intraperitoneal) | 58,200 µg/kg (58.2 mg/kg) | Data not available in a directly comparable study. | [7] |
| Genotoxicity | May cause genetic defects.[5] | Suspected of causing genetic defects; its metabolite M2 (SL59.0955) induces aneuploidy.[2][8] | [2][5][8] |
| Carcinogenicity | Not evaluated. | Potential risk factor for cancer due to aneuploidy.[2] | [2] |
| Reproductive Toxicity | Data not available. | Suspected of damaging fertility and the unborn child; contraindicated in pregnancy and breastfeeding.[8][9] | [8][9] |
| Common Clinical Side Effects | Data from clinical trials are limited. | Nausea, vomiting, diarrhea, abdominal pain, drowsiness, sedation.[10] | [10] |
| Serious Clinical Side Effects | Serious eye damage.[5] | Liver injury, pancreatitis, seizures, blood cell disorders, severe cutaneous disorders, rhabdomyolysis.[11] | [11] |
Mechanism of Toxicity: Microtubule Disruption and Genotoxicity
The primary mechanism underlying the toxicity of both this compound and thiocolchicoside is their interaction with tubulin, the protein subunit of microtubules.[11] This mechanism is shared with their parent compound, colchicine.
As the diagram illustrates, this compound and the active metabolite of thiocolchicoside bind to β-tubulin. This binding prevents the polymerization of tubulin into microtubules and can lead to the depolymerization of existing microtubules.[11] The disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, which is crucial for chromosome segregation during cell division. This can lead to mitotic arrest and subsequently to aneuploidy, a condition that is a risk factor for cancer and reproductive issues.[2]
Experimental Protocols
The assessment of genotoxicity is a critical component of the safety evaluation of drugs like this compound and thiocolchicoside. The in vivo and in vitro micronucleus assays are standard methods used to detect chromosomal damage.
In Vivo Rodent Micronucleus Assay (OECD 474)
This assay is used to identify substances that cause cytogenetic damage, which results in the formation of micronuclei in erythrocytes.[12]
Experimental Workflow:
References
- 1. catalogues.ema.europa.eu [catalogues.ema.europa.eu]
- 2. Inhibition of microtubule polymerization by the tubulin-colchicine complex: inhibition of spontaneous assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Thiocolchicoside Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. RTECS NUMBER-GH0797000-Chemical Toxicity Database [drugfuture.com]
- 8. Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The stabilization of microtubules in isolated spindles by tubulin-colchicine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. nucro-technics.com [nucro-technics.com]
validating the specificity of thiocolchicine for tubulin over other cytoskeletal proteins
A deep dive into the selective interaction of thiocolchicine with tubulin over other key cytoskeletal proteins, supported by experimental evidence.
This compound, a semi-synthetic derivative of colchicine (B1669291), is a well-established inhibitor of tubulin polymerization. Its primary mechanism of action involves binding to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and apoptosis.[1] This high affinity for tubulin makes it a valuable tool in cell biology research and a molecule of interest in drug development. However, a crucial aspect for its utility and therapeutic potential is its specificity. This guide provides a comparative analysis of this compound's interaction with tubulin versus other major cytoskeletal components, namely actin and intermediate filaments, drawing upon available experimental data to validate its specificity.
Quantitative Comparison of this compound's Effects
To objectively assess the specificity of this compound, it is essential to compare its effects on the polymerization and binding affinity with tubulin, actin, and intermediate filaments. The following table summarizes the available quantitative data from various studies. It is important to note that direct comparative studies of this compound across all three cytoskeletal proteins are limited, and much of the understanding is derived from studies on its parent compound, colchicine.
| Parameter | Tubulin | Actin | Intermediate Filaments |
| Binding Site | Colchicine-binding site on β-tubulin | Putative site on G-actin[2] | No direct binding site identified |
| Binding Affinity (Kd) | High affinity (specific values for this compound vary across isotypes)[1][3] | Submicromolar affinity reported for colchicine[2] | Not applicable |
| Effect on Polymerization | Potent inhibitor of microtubule formation[1] | Indirectly promotes actin polymerization and stress fiber formation by disrupting microtubules.[4][5] One study suggests direct enhancement of actin polymerization by colchicine.[2] | Causes collapse and perinuclear aggregation, an indirect effect of microtubule disruption.[6][7] |
| Primary Interaction | Direct binding and inhibition of polymerization | Primarily indirect, secondary to microtubule depolymerization; evidence for direct binding of colchicine exists.[2][4][5][8][9] | Indirect, organizational changes secondary to microtubule network collapse. |
Experimental Validation of Specificity
The specificity of this compound for tubulin can be experimentally validated through a series of assays that directly measure its binding to and effect on the polymerization of purified cytoskeletal proteins.
Experimental Workflow for Assessing Specificity
Caption: Workflow for determining this compound's specificity.
Detailed Methodologies
1. Tubulin Binding and Polymerization Assays
-
Objective: To quantify the binding affinity and inhibitory effect of this compound on tubulin polymerization.
-
Protocol:
-
Tubulin Purification: Tubulin is purified from sources like bovine brain.[10]
-
Binding Assay (Fluorescence Spectroscopy): The intrinsic tryptophan fluorescence of tubulin is monitored upon titration with this compound. The quenching or enhancement of the fluorescence signal is used to calculate the binding constant (Kd).
-
Polymerization Assay (Light Scattering): Purified tubulin is induced to polymerize by raising the temperature in the presence of GTP. The increase in light scattering at 340 nm is monitored over time. The assay is performed with varying concentrations of this compound to determine the IC50 value for polymerization inhibition.
-
2. Actin Binding and Polymerization Assays
-
Objective: To determine if this compound directly binds to actin and affects its polymerization.
-
Protocol:
-
Actin Purification: G-actin is purified from sources like rabbit skeletal muscle.
-
Binding Assay (Isothermal Titration Calorimetry - ITC): ITC can be used to directly measure the heat changes upon binding of this compound to G-actin, allowing for the determination of binding affinity.
-
Polymerization Assay (Pyrene-Actin Assay): The polymerization of G-actin to F-actin is monitored by the increase in fluorescence of pyrene-labeled actin. This assay can be used to assess the effect of this compound on the kinetics of actin polymerization.
-
3. Intermediate Filament Interaction Studies
-
Objective: To investigate the effect of this compound on the integrity and organization of intermediate filaments.
-
Protocol:
-
Cell Culture and Treatment: Cells expressing specific intermediate filament proteins (e.g., vimentin, keratins) are treated with this compound.
-
Immunofluorescence Microscopy: Cells are fixed, permeabilized, and stained with antibodies specific for the intermediate filament protein of interest and with a nuclear stain. The morphology and distribution of the intermediate filament network are observed using fluorescence microscopy. Any collapse or aggregation of the filaments is documented.
-
Signaling Pathway and Downstream Effects
The primary mechanism of action of this compound involves its direct interaction with tubulin, which sets off a cascade of downstream cellular events.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colchicine activates actin polymerization by microtubule depolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Colchicine-sensitive and colchicine-insensitive intermediate filament systems distinguished by a new intermediate filament-associated protein, IFAP-70/280 kD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The role of Colchicine on actin polymerization dynamics: as a potent anti-angiogenic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Metabolic Stability of Thiocolchicine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of various colchicine (B1669291) and thiocolchicine analogs. The data presented herein is intended to inform drug discovery and development efforts by offering insights into the structure-activity relationships governing the metabolic fate of these compounds. While direct comparative data on a wide range of this compound analogs is limited, this guide leverages available data on structurally related colchicine derivatives to provide a valuable reference point for researchers.
Quantitative Data on Metabolic Stability
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, consequently, its therapeutic efficacy and potential for toxicity. In vitro assays using human liver microsomes are a standard method for assessing metabolic stability early in the drug discovery process. The following table summarizes the half-life (t½) of several colchicine analogs in human liver microsomes (HLM), providing a quantitative basis for comparison. A longer half-life generally indicates greater metabolic stability.
| Compound | Modification | Half-life (t½) in HLM (min) | Reference |
| SMART Compound | Parent Compound | 17 | [1][2] |
| Analog 4 | Fused D ring | 45 | [1][2] |
| Analog 7 | Fused D ring | 51 | [1][2] |
| Analog 15 | Extended methoxymethyl (MOM) tail at para-C ring | No improvement over SMART | [1][2] |
| CH-2-1 | Prototype 6-aryl-2-benzoylpyridine | 4.2 | [3] |
| CH-2-77 | Potent 6-aryl-2-benzoylpyridine | 10.8 | [3] |
| Analog 4a | Difluoromethyl group on "A" ring of CH-2-1 | 5.4 | [3] |
| Analog 4b | Indoline group on "A" ring of CH-2-1 | 15 | [3] |
| Analog 13 | Ethyl group at para-position | 54.6 | [3] |
| Analog 40a | Optimized CH-2-77 analog | 46.8 | [3] |
| Analog 60c | Optimized CH-2-77 analog | 29.4 | [3] |
Key Observations:
-
Structural Modifications Impact Stability: The data clearly demonstrates that structural modifications to the parent compounds can significantly alter metabolic stability. For instance, the introduction of a fused D ring in analogs 4 and 7 resulted in a 2- to 3-fold improvement in half-life compared to the parent SMART compound[1][2].
-
Blocking Metabolically Labile Sites: Optimization of the CH-2-77 structure by blocking metabolically labile sites led to analogs like 40a and 60c with 3- to 4-fold improved metabolic stability[3].
-
Variability in Effects: Not all modifications lead to improved stability. For example, analog 15, with an extended methoxymethyl tail, did not show improved metabolic stability[1][2].
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes, based on established protocols.
Microsomal Stability Assay Protocol
1. Purpose: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance when incubated with liver microsomes.
2. Materials and Equipment:
-
Pooled human liver microsomes
-
Test compounds and reference compounds (e.g., verapamil, imipramine)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for analytical quantification)
-
96-well incubation plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds and reference compounds (e.g., in DMSO or acetonitrile).
-
Prepare the microsomal incubation medium containing phosphate buffer and microsomal protein (e.g., 0.25-1 mg/mL).
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the microsomal solution and test compound plates to 37°C.
-
Add the test compound to the microsomal solution to achieve the desired final concentration (e.g., 0.3-1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixtures to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow of an in vitro microsomal stability assay.
Thiocolchicoside's Antagonistic Effect on GABAa Receptor Signaling
Thiocolchicoside (B1682803) acts as a competitive antagonist at GABAa and glycine (B1666218) receptors. The following diagram illustrates the general signaling pathway of the GABAa receptor and how an antagonist like thiocolchicoside can inhibit its function.
Caption: Antagonism of the GABAa receptor signaling pathway.
References
- 1. Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Proconvulsant Activity of Thiocolchicoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proconvulsant activity of thiocolchicoside (B1682803) with alternative preclinical models for seizure liability assessment. It includes a summary of experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to support independent verification.
Mechanism of Action: Antagonism of Inhibitory Neurotransmission
Thiocolchicoside, a semi-synthetic derivative of colchicine, is clinically used as a muscle relaxant.[1] However, preclinical evidence has robustly demonstrated its proconvulsant properties, which are attributed to its antagonistic effects on major inhibitory neurotransmitter receptors in the central nervous system (CNS).[2][3][4] The primary mechanism involves the blockade of GABA-A receptors, and to a lesser extent, glycine (B1666218) receptors.[1][5][6] This inhibition of inhibitory signaling pathways leads to neuronal hyperexcitability and can precipitate seizure activity.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the proconvulsant activity of thiocolchicoside and its interaction with inhibitory receptors.
Table 1: In Vivo Proconvulsant Activity of Thiocolchicoside in Rats
| Administration Route | Dose/Concentration | Animal Model Condition | Seizure Incidence | Reference |
| Parenteral | 6 mg/kg | Rats with minimal lesions of the dura and arachnoid membranes | 100% | [2][7] |
| Parenteral | up to 12 mg/kg | Intact rats | 0% | [2][7] |
| Microinjection into cerebral cortex | 2 µg/µL | - | 100% (focal motor seizures) | [2][7] |
Table 2: Antagonistic Potency of Thiocolchicoside at Inhibitory Receptors
| Receptor | IC50 (Median Inhibitory Concentration) | Comments | Reference |
| GABA-A Receptor | ~0.145 µM | Potent, competitive antagonist.[2] | [2] |
| GABA-A Receptor | ~0.15 µM | Inhibition of phasic GABA-A receptor-mediated currents in Purkinje cells.[8] | [8] |
| GABA-A Receptor | ~0.9 µM | Inhibition of tonic GABA-A receptor-mediated currents in granule neurons.[8] | [8] |
| Glycine Receptor | 47 µM | Lower potency compared to GABA-A receptor antagonism.[5] | [5][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are essential for the independent verification and replication of the findings.
Thiocolchicoside-Induced Seizure Model in Rats
This protocol is adapted from studies demonstrating the convulsant effects of thiocolchicoside in animal models.[2][7][10][11]
Objective: To induce and characterize seizures following the administration of thiocolchicoside in rats.
Materials:
-
Male Wistar rats (250-300g)
-
Thiocolchicoside solution
-
Vehicle (e.g., saline)
-
Electroencephalogram (EEG) recording equipment
-
Stereotaxic apparatus (for microinjection)
-
Microsyringes
Procedure:
-
Animal Preparation: Anesthetize the rats and surgically implant EEG electrodes for monitoring cortical electrical activity. For microinjection studies, perform a craniotomy to expose the cerebral cortex. Allow for a recovery period post-surgery.
-
Drug Administration:
-
Parenteral Administration: Administer thiocolchicoside (e.g., 6 mg/kg) or vehicle intraperitoneally. In some models, minimal lesions to the dura and arachnoid membranes are created to increase blood-brain barrier permeability.[2][7]
-
Cortical Microinjection: Using a stereotaxic frame, slowly inject thiocolchicoside (e.g., 2 µg/µL) directly into the cerebral cortex.
-
-
Monitoring and Data Collection: Continuously monitor the animals for behavioral signs of seizures (e.g., myoclonic jerks, tonic-clonic convulsions) and record EEG activity for at least 3 hours post-administration.[2][7]
-
Data Analysis: Analyze the EEG recordings for epileptiform discharges and correlate them with the observed behavioral seizures.
Alternative Preclinical Models for Proconvulsant Activity Assessment
For a comprehensive evaluation of a compound's seizure liability, comparison with established preclinical models is recommended.
This model is used to assess the ability of a compound to prevent the spread of seizures.
Objective: To determine the anticonvulsant or proconvulsant effect of a test compound by measuring its ability to alter the threshold for electrically induced tonic-clonic seizures.
Materials:
-
Mice or rats
-
Electroconvulsive shock device with corneal or ear-clip electrodes
-
Test compound and vehicle
-
Topical anesthetic (for corneal electrodes)
Procedure:
-
Animal Preparation: Acclimatize animals to the testing environment.
-
Drug Administration: Administer the test compound or vehicle at various doses and time points before the electroshock.
-
Seizure Induction: Apply a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) via the electrodes.[3]
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.
-
Data Analysis: Determine the dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) or a dose that lowers the seizure threshold.
This model is used to evaluate the potential of a compound to induce or prevent clonic seizures, often associated with GABAergic mechanisms.
Objective: To assess the proconvulsant or anticonvulsant properties of a test compound by observing its effect on the seizure threshold in response to the chemoconvulsant PTZ.
Materials:
-
Mice or rats
-
Pentylenetetrazole (PTZ) solution
-
Test compound and vehicle
-
Observation chambers
Procedure:
-
Animal Preparation: Acclimatize animals to the testing environment.
-
Drug Administration: Administer the test compound or vehicle prior to PTZ injection.
-
PTZ Administration: Inject a sub-threshold or threshold dose of PTZ (e.g., 35-85 mg/kg, subcutaneously or intraperitoneally) to induce clonic seizures.
-
Observation: Observe the animals for a defined period (e.g., 30 minutes) and score the severity of seizures based on a standardized scale (e.g., Racine scale).
-
Data Analysis: Compare the latency to the first seizure, the seizure severity scores, and the percentage of animals exhibiting seizures between the test and control groups.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Signaling pathway of thiocolchicoside's proconvulsant activity.
References
- 1. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 2. Thiocolchicoside, GABAA antagonist (ab144375) | Abcam [abcam.com]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. archepilepsy.org [archepilepsy.org]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. Focal and secondarily generalised convulsive status epilepticus induced by thiocolchicoside in the rat [pubmed.ncbi.nlm.nih.gov]
- 8. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzodiazepine partially reverses tonic-clonic seizures induced by thiocolchicoside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Thiocolchicine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Thiocolchicine, a potent compound, requires meticulous disposal procedures to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step operational and disposal plan for this compound, aligning with best practices for hazardous waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, a lab coat, chemical-resistant gloves (inspected before use), and safety goggles.[1][2][3] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[1][4][5] In case of accidental exposure, refer to the specific first-aid measures outlined in the Safety Data Sheet (SDS).[2][4]
Quantitative Data and Hazard Profile
Understanding the basic chemical and hazard information of this compound is the first step in its safe management.
| Property | Value |
| CAS Number | 2730-71-4[2][4] |
| Molecular Formula | C₂₂H₂₅NO₅S[2][4] |
| Molecular Weight | 415.5 g/mol [2][4] |
| Hazard Classification | Toxic if swallowed or inhaled.[3][5] May cause genetic defects and serious eye damage.[5] |
| Primary Disposal Route | Incineration in a licensed hazardous waste facility.[1][2] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound is governed by regulations for hazardous and pharmaceutical waste, primarily under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[6][7][8][9] The following procedures provide a direct, operational workflow for the proper disposal of this compound waste.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused product, expired materials, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate this compound waste from non-hazardous waste at the point of generation.
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is known and approved by your institution's Environmental Health and Safety (EHS) department.[10][11] Incompatible materials can lead to dangerous chemical reactions.
2. Waste Collection and Container Management:
-
Solid Waste: Collect all solid materials contaminated with this compound in a designated, leak-proof, and puncture-resistant hazardous waste container.[10][12] This includes items such as contaminated gloves, weigh paper, and disposable labware.
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, screw-top container that is compatible with the solvents used.[10][12] Do not fill liquid waste containers more than 80% full to allow for vapor expansion.[10]
-
Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated sharps container for hazardous waste.
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid debris with this compound," "Aqueous solution of this compound").[10][11][13] The label should also include the date of waste generation and the name of the principal investigator or lab group.[13]
-
Container Condition: Ensure all waste containers are in good condition, with no leaks or cracks, and are kept securely closed except when adding waste.[11][12] The exterior of the container must be clean and free of contamination.[10]
3. Storage of this compound Waste:
-
Store this compound waste in a designated, secure satellite accumulation area within or near the laboratory.
-
The storage area should be well-ventilated and away from general laboratory traffic.
-
Use secondary containment, such as a chemical-resistant tray or bin, to capture any potential leaks or spills from the primary waste container.[12] The secondary container should be able to hold 110% of the volume of the largest container it holds.[12]
4. Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound waste down the drain or in the regular trash.[10][11][13][14][15]
-
This compound waste will be transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF).
-
The primary method for the final disposal of pharmaceutical waste like this compound is typically high-temperature incineration.[1][2][7][8]
Experimental Protocols
The information provided in this document pertains to the proper disposal procedures for this compound and is based on hazardous waste management guidelines and safety data sheets. It does not cite specific research experiments involving this compound. For detailed methodologies of experiments using this compound, please refer to relevant scientific literature and established laboratory protocols.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste generated from laboratory activities involving this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. lookchem.com [lookchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Thiocolchicine
For laboratory professionals engaged in drug development and scientific research, ensuring personal safety is paramount, particularly when handling potent compounds like Thiocolchicine. This guide provides essential, immediate safety protocols and logistical plans to foster a secure research environment. By adhering to these procedural steps, researchers can minimize exposure risks and ensure the safe handling and disposal of this chemical.
Personal Protective Equipment (PPE) for this compound
When working with this compound, a stringent PPE protocol is non-negotiable. The following table summarizes the required equipment, drawing from safety data sheet recommendations. While specific quantitative data for this compound is limited, the following guidelines are based on best practices for handling hazardous chemicals.
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex/nitrile gloves are recommended. For prolonged contact, gloves with a breakthrough time of >240 minutes should be used. For brief contact, a breakthrough time of >60 minutes is advised. Double gloving is best practice.[3] |
| Body Protection | Protective clothing | Impervious and fire/flame-resistant lab coats or gowns are required.[1][2] For non-sterile compounding, a disposable gown is preferred over a lab coat.[4] |
| Shoe covers | Disposable shoe covers should be worn to prevent the spread of contamination.[4] | |
| Respiratory Protection | Respirator | A NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended as a backup to engineering controls.[2] In case of fire or inadequate ventilation, a self-contained breathing apparatus (SCBA) should be used.[1][5] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step operational plan outlines the procedures from receipt of the compound to its final disposal.
Pre-Handling Preparations
-
Training: All personnel must be thoroughly trained on the hazards of this compound and the procedures outlined in this guide and the relevant Safety Data Sheet (SDS).
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, especially when handling quantities greater than 1 kilogram.[3]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[5]
Handling Procedures
-
Personal Protective Equipment: Before handling, don all required PPE as detailed in the table above.
-
Avoid Dust Generation: Handle this compound carefully to avoid the formation of dust and aerosols.[1][2][6]
-
Ventilation: Work in a well-ventilated area. Local exhaust ventilation is crucial where dust may be generated.[2]
-
No Personal Items: Do not eat, drink, or smoke in the designated handling area.[3][7]
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][3]
-
Laundering: Work clothes should be laundered separately from personal clothing.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Classification: this compound waste is considered hazardous waste.
-
Containerization: Collect all waste, including unused product and contaminated disposables (gloves, wipes, etc.), in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal Method: Dispose of the waste through a licensed hazardous material disposal company.[1][2] Incineration in a permitted facility with an afterburner and scrubber is a recommended disposal method.[1][2]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.[1][2][3]
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key steps and decision points in the this compound workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
